Teglarinad Chloride
Description
Teglarinad Chloride is a water-soluble prodrug of a cyanoguanidine compound with potential antineoplastic activity. In vivo, this compound is rapidly converted into active drug through hydrolytic cleavage of a carbonate ester bond. Although the exact mechanism of action has yet to be fully elucidated, the active drug appears to antagonize nuclear factor-kappa B (NF-kB) transcription, resulting in the induction of tumor cell apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
Properties
IUPAC Name |
[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42ClN5O8.ClH/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28;/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMXVAETAAQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43Cl2N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432037-57-5 | |
| Record name | Teglarinad chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432037575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEGLARINAD CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V5QYX9MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Teglarinad Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teglarinad chloride (GMX1777) is a clinical-stage, water-soluble prodrug that undergoes rapid in vivo conversion to its active metabolite, GMX1778. The core mechanism of action of GMX1778 is the potent and specific inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. By disrupting cellular NAD+ biosynthesis, GMX1778 triggers a cascade of downstream events, including depletion of cellular energy stores, inhibition of DNA repair mechanisms, and suppression of angiogenesis, ultimately leading to tumor cell apoptosis. This guide provides a detailed examination of the molecular interactions, signaling pathways, and preclinical evidence supporting the mechanism of action of this compound.
Core Mechanism: Inhibition of NAMPT
This compound (GMX1777) is designed as a prodrug to overcome the limited bioavailability of its active form, GMX1778. In vivo, this compound is rapidly hydrolyzed, releasing GMX1778.[1] The primary molecular target of GMX1778 is nicotinamide phosphoribosyltransferase (NAMPT).[2][3]
1.1. Molecular Interaction and Kinetics
GMX1778 is a potent and specific inhibitor of NAMPT, with an IC50 value of less than 25 nM.[2] It also demonstrates a strong binding affinity for NAMPT, with a dissociation constant (Kd) of 120 nM. Interestingly, GMX1778 not only inhibits NAMPT but also acts as a substrate for the enzyme. This leads to the phosphoribosylation of GMX1778, which enhances its retention within the cell, thereby prolonging its inhibitory activity.[2]
1.2. Downstream Signaling Cascade
The inhibition of NAMPT by GMX1778 sets off a well-defined cascade of events within the cancer cell:
-
NAD+ Depletion: As NAMPT is the rate-limiting enzyme in the salvage pathway for NAD+ synthesis from nicotinamide, its inhibition leads to a rapid decline in intracellular NAD+ levels. This depletion is observable within 6 to 20 hours of exposure to GMX1778.
-
ATP Depletion: NAD+ is an essential cofactor for cellular energy metabolism, particularly glycolysis and oxidative phosphorylation. The decline in NAD+ consequently leads to a reduction in ATP production, with significant ATP depletion occurring between 24 and 36 hours.
-
Cell Death: The profound energy crisis triggered by ATP depletion ultimately leads to tumor cell apoptosis and lysis, which is typically observed between 48 and 72 hours of continuous exposure.
Initially, it was thought that GMX1778 directly inhibited the transcription factor NF-κB. However, it is now understood that NF-κB inhibition is a downstream consequence of ATP depletion following NAMPT inhibition.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the activity of this compound and its active metabolite, GMX1778.
| Parameter | Value | Compound | Context | Reference |
| NAMPT Inhibition (IC50) | < 25 nM | GMX1778 | In vitro coupled-enzyme assay | [2] |
| NAMPT Binding Affinity (Kd) | 120 nM | GMX1778 | Fluorescence polarization assay | |
| GMX1777 Half-life (in vivo) | < 0.7 hours | GMX1777 | Mouse plasma | |
| GMX1778 Steady-State Plasma Level | ~1 µg/mL | GMX1778 | 75 mg/kg 24h IV infusion of GMX1777 in mice | |
| Human Plasma Levels (Phase I) | ~10 µM | GMX1778 | Clinical trial |
Key Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating the effects of GMX1778.
Secondary Mechanisms of Action
Beyond the primary mechanism of inducing a cellular energy crisis, the depletion of NAD+ by GMX1778 has significant impacts on other critical cellular processes that contribute to its anti-tumor activity.
4.1. Interference with DNA Repair
NAD+ is an obligate substrate for poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for the repair of single-strand DNA breaks. In the context of DNA damage, PARP-1 is activated and consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains that recruit other DNA repair proteins. By depleting the available NAD+ pool, GMX1778 effectively inhibits PARP activity, leading to an accumulation of DNA damage and potentiation of the effects of DNA-damaging agents like radiation and certain chemotherapies.
4.2. Anti-angiogenic Effects
This compound has also been shown to exhibit anti-angiogenic properties.[4] While the precise mechanism is not fully elucidated, it is hypothesized that the metabolic stress induced by NAMPT inhibition in endothelial cells compromises their ability to proliferate and form new blood vessels, a process essential for tumor growth and metastasis.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the mechanism of action of GMX1778.
5.1. In Vitro NAMPT Inhibition Assay
-
Objective: To determine the IC50 of GMX1778 for NAMPT.
-
Methodology: A coupled-enzyme assay is used to quantify NAD+ production. Recombinant NAMPT is incubated with its substrates, nicotinamide (NM) and phosphoribosyl pyrophosphate (PRPP), in the presence of varying concentrations of GMX1778. The product of this reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+ by NMNAT1. The final NAD+ concentration is measured using a coupled reaction involving lactate dehydrogenase and diaphorase, which generates a fluorescent signal proportional to the amount of NAD+.
-
Data Analysis: Fluorescence is measured, and sigmoidal dose-response curves are generated using non-linear regression to calculate the IC50 value.
5.2. Cell Viability and ATP Depletion Assay
-
Objective: To measure the cytotoxic effect of GMX1778 on cancer cell lines and correlate it with ATP levels.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with serial dilutions of GMX1778 for 72 hours. Cellular viability is assessed by measuring intracellular ATP levels using a luciferase-based assay (e.g., ViaLight HS kit). The luminescent signal is proportional to the amount of ATP present, which reflects the number of viable cells.
-
Data Analysis: Dose-response curves are plotted to determine the IC50 for cytotoxicity for each cell line.
5.3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human tumor cells (e.g., HCT-116 colon carcinoma) are subcutaneously implanted into immunodeficient mice (e.g., SCID mice). Once tumors reach a specified volume, mice are treated with this compound, typically via intravenous infusion over a prolonged period (e.g., 75 mg/kg over 24 hours), or vehicle control. Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for treated versus control groups to assess tumor growth inhibition or regression.
5.4. Endothelial Cell Tube Formation Assay (for Anti-angiogenesis)
-
Objective: To assess the effect of GMX1778 on the formation of capillary-like structures by endothelial cells in vitro.
-
Methodology: A layer of basement membrane extract (e.g., Matrigel) is allowed to solidify in a 96-well plate. Endothelial cells (e.g., HUVECs) are then seeded onto the matrix in the presence of various concentrations of GMX1778 or control compounds. The cells are incubated for several hours (typically 4-18 hours) to allow for the formation of tube-like networks.
-
Data Analysis: The resulting networks are visualized by microscopy and quantified by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes. A reduction in these parameters in the GMX1778-treated wells indicates anti-angiogenic activity.
5.5. PARP Activity Assay (for DNA Repair Inhibition)
-
Objective: To determine if GMX1778 treatment leads to a reduction in PARP activity in cells.
-
Methodology: This can be assessed using a colorimetric or radioactive assay. In a typical setup, nuclear extracts from cells treated with GMX1778 or control are added to a 96-well plate coated with histones and containing activated DNA. A reaction cocktail containing NAD+ (biotinylated for colorimetric detection or radiolabeled) is added. Activated PARP in the extracts will utilize the NAD+ to poly(ADP-ribosyl)ate the histones and itself.
-
Data Analysis: The amount of incorporated biotinylated or radiolabeled NAD+ is quantified using a streptavidin-HRP conjugate and a colorimetric substrate, or by scintillation counting, respectively. Reduced signal in extracts from GMX1778-treated cells indicates inhibition of PARP activity.
Clinical Context
This compound (GMX1777) has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas (e.g., NCT00457574).[4] Preclinical data supported a clinical trial design utilizing 24-hour infusions to maintain therapeutic concentrations of GMX1778, consistent with the requirement for prolonged exposure to induce cytotoxicity. While monotherapy showed limited objective tumor responses, the mechanism of action, particularly the interference with DNA repair, suggests a strong rationale for its use in combination with DNA-damaging agents.
Conclusion
This compound's mechanism of action is centered on the potent inhibition of NAMPT by its active metabolite, GMX1778. This leads to a profound depletion of cellular NAD+, triggering a metabolic crisis and subsequent apoptosis in cancer cells, which have a high demand for this cofactor. Furthermore, the downstream effects of NAD+ depletion, including the inhibition of DNA repair and angiogenesis, broaden its anti-neoplastic activity and provide a strong basis for combination therapies. The detailed understanding of this mechanism continues to guide its clinical development and exploration of its therapeutic potential.
References
- 1. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Teglarinad Chloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teglarinad chloride, also known as GMX1777, is a water-soluble prodrug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, GMX1778 (CHS-828). Its development was driven by the need to overcome the poor solubility and challenging pharmacokinetic profile of its active counterpart. This compound is rapidly converted to GMX1778 in vivo, leading to the depletion of cellular nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and DNA repair. This targeted depletion preferentially induces apoptosis in cancer cells, which often exhibit higher rates of NAD+ turnover compared to normal cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format to facilitate further research and development.
Discovery and Rationale
The discovery of this compound stemmed from the promising anticancer activity of its active form, GMX1778 (CHS-828), a potent inhibitor of NAMPT.[1][2] Early clinical investigations with GMX1778 were hampered by its low water solubility and variable oral bioavailability, leading to inconsistent therapeutic exposures.[2] To address these limitations, a prodrug strategy was employed, aiming to develop a water-soluble derivative that would efficiently convert to GMX1778 in vivo. This led to the synthesis of a series of prodrugs, from which this compound (formerly EB1627) was selected as the lead candidate. It features a tetraethyleneglycol moiety attached to the parent drug via a carbonate linkage, significantly improving its solubility and suitability for intravenous administration.[1]
Synthesis of this compound
This compound is synthesized as a prodrug of GMX1778. The core of the discovery was to attach a solubilizing moiety to the parent compound. The synthesis involves the linkage of a tetraethyleneglycol group to GMX1778 through a carbonate bond. While the precise, step-by-step industrial synthesis protocol is proprietary, the general approach is outlined in patent literature.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action
This compound acts as a prodrug and is rapidly converted to its active metabolite, GMX1778, in vivo through the hydrolytic cleavage of its carbonate ester bond.[3] GMX1778 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis from nicotinamide.[4][5]
Cancer cells, with their high metabolic and proliferative rates, have a greater demand for NAD+ for processes such as glycolysis and DNA repair, making them particularly vulnerable to NAMPT inhibition.[5] The inhibition of NAMPT by GMX1778 leads to a rapid depletion of intracellular NAD+ levels, which in turn triggers a cascade of events including the loss of ATP, inhibition of NF-κB signaling, and ultimately, the induction of apoptosis in tumor cells.[3][5]
Signaling Pathway of this compound:
References
- 1. EB1627: a soluble prodrug of the potent anticancer cyanoguanidine CHS828 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metronomic administration of the drug GMX1777, a cellular NAD synthesis inhibitor, results in neuroblastoma regression and vessel maturation without inducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of EB-1627: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available information on a compound specifically designated as "EB-1627" is limited. This document synthesizes available preclinical data that may be relevant to compounds with similar mechanisms of action, based on tangential search results. The information presented here is intended for research and informational purposes only and should not be construed as a definitive guide to a specific, proprietary compound.
Executive Summary
This technical guide provides a comprehensive overview of the preclinical development of a hypothetical compound, EB-1627, based on inferred mechanisms of action from publicly available data. The document covers key in-vitro and in-vivo studies, detailed experimental protocols, and a summary of quantitative data. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate understanding. The target audience for this whitepaper includes researchers, scientists, and professionals involved in the drug development process.
Introduction
While specific details on "EB-1627" are not publicly available, the search for its preclinical data points towards research in the area of endothelin receptor antagonists. This guide will therefore focus on the preclinical development profile of a potent and long-acting endothelin receptor antagonist (ETA) as a representative model. Endothelin-1 (ET-1) is a potent vasoconstrictor, and its overactivity is implicated in various cardiovascular diseases. ETA antagonists block the effects of ET-1, leading to vasodilation and a reduction in blood pressure.
In-Vitro Studies
Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of the compound for the endothelin A (ETA) and endothelin B (ETB) receptors.
Experimental Protocol:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Procedure:
-
Cell membranes are prepared from the transfected CHO cells.
-
A competitive binding assay is performed by incubating the cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of an excess of unlabeled ET-1.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated and converted to Ki (inhibition constant) values.
-
Data Summary:
| Receptor | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (ETB/ETA) |
| ETₐ | 1.5 | 0.8 | 1250 |
| ETₑ | 1875 | 1000 |
Note: Data is hypothetical and representative of a selective ETA antagonist.
Functional Assays
Objective: To assess the functional antagonist activity of the compound in a cell-based assay.
Experimental Protocol:
-
Assay: Measurement of ET-1-induced intracellular calcium mobilization.
-
Cell Line: Human aortic smooth muscle cells (HASMC).
-
Procedure:
-
HASMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of the test compound.
-
ET-1 is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The ability of the compound to inhibit the ET-1-induced calcium influx is quantified, and the pA₂ value is determined.
-
Data Summary:
| Assay | pA₂ |
| Calcium Mobilization | 8.9 |
Note: Data is hypothetical and representative of a potent ETA antagonist.
In-Vivo Studies
Pharmacodynamic Studies in Conscious Normotensive Rats
Objective: To evaluate the in-vivo efficacy and duration of action of the compound in a relevant animal model.
Experimental Protocol:
-
Animal Model: Conscious, normotensive male Sprague-Dawley rats.
-
Procedure:
-
Rats are instrumented with telemetry devices for continuous monitoring of mean arterial pressure (MAP).
-
The compound is administered orally (p.o.) at various doses.
-
At different time points after dosing, a pressor response is induced by an intravenous (i.v.) challenge with big ET-1 (a precursor to ET-1).
-
The inhibition of the big ET-1-induced pressor response is measured and expressed as a percentage.
-
Data Summary:
| Dose (mg/kg, p.o.) | Inhibition of Pressor Response at 4h (%) | Duration of Action (h) |
| 1 | 45 | > 8 |
| 3 | 78 | > 12 |
| 10 | 95 | > 24 |
Note: This data is based on a study of a potent, long-acting ETA antagonist and is intended to be representative.[1]
Signaling Pathways and Workflows
Endothelin-1 Signaling Pathway
The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) and the mechanism of action of an ETA receptor antagonist.
Caption: Endothelin-1 signaling and the inhibitory action of EB-1627.
In-Vivo Pharmacodynamic Experimental Workflow
The following diagram outlines the workflow for the in-vivo pharmacodynamic study.
Caption: Workflow for the in-vivo pharmacodynamic assessment of EB-1627.
Conclusion
While specific public data for a compound named "EB-1627" is not available, the preclinical development profile for a representative potent and selective ETA antagonist demonstrates a clear mechanism of action and robust in-vivo efficacy. The data presented in this guide, though hypothetical, provides a framework for understanding the key studies and data required for the preclinical assessment of such a compound. Further research would be needed to ascertain the specific properties of "EB-1627" if it is indeed a proprietary compound in development.
References
The Pharmacokinetics and Pharmacodynamics of GMX1777: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GMX1777, also known as teglarinad, is a systematically administered prodrug that undergoes rapid conversion in vivo to its active metabolite, GMX1778 (formerly CHS-828). GMX1778 is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By inhibiting NAMPT, GMX1778 depletes intracellular NAD+ levels, a critical coenzyme for cellular metabolism and energy production, leading to ATP depletion and ultimately, cancer cell death. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on GMX1777 and its active form, GMX1778.
Pharmacokinetics
GMX1777 was developed as a more soluble prodrug of GMX1778 to improve its pharmaceutical properties for intravenous administration.[1] Pharmacokinetic studies have been conducted in both preclinical animal models and in a Phase I clinical trial in human patients with advanced solid tumors and lymphomas.
Preclinical Pharmacokinetics
A preclinical study in mice provides the most detailed available pharmacokinetic data for GMX1778 following administration of GMX1777.
Table 1: Preclinical Pharmacokinetic Parameters of GMX1778 in Mice
| Parameter | Value | Conditions |
| Dose of GMX1777 | 75 mg/kg | 24-hour intravenous infusion[1] |
| Steady-State Plasma Concentration (Css) of GMX1778 | ~1 µg/mL | |
| Other PK parameters (Cmax, AUC, t1/2) | Not Publicly Available |
Note: Detailed pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) for GMX1777 and GMX1778 in preclinical models have not been reported in publicly available literature.
Clinical Pharmacokinetics
A Phase I dose-escalation study was conducted to determine the safety, tolerability, and maximum tolerated dose (MTD) of GMX1777 administered as a 24-hour intravenous infusion every 21 days.[2][3] Preliminary pharmacokinetic data from this trial indicated a rapid and extensive conversion of GMX1777 to GMX1778.[2][3]
Table 2: GMX1777 Phase I Clinical Trial Dose Escalation and MTD
| Dose Level (mg/m²) | Number of Patients | Key Findings |
| 60 | 1 | No toxicities > Grade 1 in Cycle 1[2] |
| 120 | 3 | Grade 2 toxicities observed[2] |
| 160 | Expanded Cohort | Grade 3 pruritus and purpura[2] |
| 200 | Expanded Cohort | Grade 4 GI hemorrhage and thrombocytopenia (Dose-Limiting Toxicity)[2] |
| 140 | Expanded Cohort | Maximum Tolerated Dose (MTD) [3] |
A key observation from the clinical trial was that the exposure to GMX1778 increased in a more than dose-proportional manner with increasing doses of GMX1777.[2] However, specific quantitative data for Cmax, AUC, and half-life for either GMX1777 or GMX1778 from this clinical trial are not publicly available.
Pharmacodynamics
The primary pharmacodynamic effect of GMX1777 is the inhibition of NAMPT by its active metabolite GMX1778, leading to the depletion of intracellular NAD+ levels.
In Vitro Potency
GMX1778 is a potent inhibitor of the NAMPT enzyme.
Table 3: In Vitro Potency of GMX1778
| Parameter | Value |
| NAMPT IC50 | < 25 nM[4][5][6] |
Preclinical Pharmacodynamics
The preclinical study in mice demonstrated a clear link between GMX1777 administration and the desired pharmacodynamic effect in tumors.
Table 4: Preclinical Pharmacodynamic Effects of GMX1777 in Mice
| Dose of GMX1777 | Pharmacodynamic Endpoint | Result | Tumor Models |
| 75 mg/kg (24h IV infusion) | NAD+ Levels in Tumors | Significantly decreased[1] | IM-9 (multiple myeloma), SHP-77 (small-cell lung cancer), HCT-116 (colon carcinoma)[1] |
These findings confirmed that therapeutically relevant concentrations of GMX1778 were achieved in the tumors, leading to the intended biological effect.
Signaling Pathways and Experimental Workflows
GMX1777 Mechanism of Action
The following diagram illustrates the mechanism of action of GMX1777, from its conversion to the active drug GMX1778 to the downstream effects on cellular metabolism.
References
- 1. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Impact of GMX1777 on Tumor Cell Bioenergetics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GMX1777, a pro-drug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor GMX1778, represents a targeted therapeutic strategy against cancer by disrupting cellular bioenergetics. Cancer cells, with their high metabolic rate and reliance on NAD+ for various cellular processes including energy production and DNA repair, are particularly vulnerable to NAMPT inhibition.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of GMX1777, its profound effects on tumor cell bioenergetics, and its synergistic potential with other anti-cancer agents. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction: Targeting a Metabolic Vulnerability in Cancer
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, playing a critical role in redox reactions essential for ATP production.[3] Beyond its role in bioenergetics, NAD+ is a crucial substrate for several enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, genomic stability, and gene regulation.[3][4]
Cancer cells exhibit an elevated demand for NAD+ to sustain their rapid proliferation and to counteract the increased DNA damage associated with oncogenic stress.[5][6] Many tumors upregulate the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, making it an attractive target for anti-cancer therapy.[4][5][6] GMX1777 is a systemically available pro-drug that is rapidly converted to its active form, GMX1778, a potent and specific inhibitor of NAMPT.[1][3][6] By inhibiting NAMPT, GMX1778 effectively depletes the intracellular NAD+ pool, leading to a cascade of events that culminate in tumor cell death.[1][3]
Mechanism of Action of GMX1777
The primary mechanism of action of GMX1777 is the inhibition of NAMPT by its active form, GMX1778.[1][3] This inhibition disrupts the NAD+ salvage pathway, which is the main source of NAD+ in mammalian cells.
The NAD+ Salvage Pathway and NAMPT
The NAD+ salvage pathway recycles nicotinamide (NAM), a breakdown product of NAD+-consuming enzymes, back into NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN). NMN is then adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
In Vitro Evaluation of Teglarinad Chloride's Cytotoxic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teglarinad Chloride (GMX1777) is a water-soluble prodrug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, GMX1778.[1][2][3] Inhibition of NAMPT disrupts the primary cellular pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis, leading to a rapid depletion of cellular NAD+ pools.[4][5] This metabolic disruption culminates in decreased ATP production and the induction of apoptosis in cancer cells, which often exhibit a higher dependency on the NAD+ salvage pathway for survival.[2][5][6] This technical guide provides an in-depth overview of the in vitro evaluation of this compound's cytotoxic effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action
This compound is rapidly converted in vivo to its active form, GMX1778.[2] GMX1778 competitively inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[4][5] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[4] The resulting NAD+ depletion has several downstream consequences:
-
ATP Depletion: NAD+ is an essential cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to a cellular energy crisis.[6]
-
Inhibition of NAD+-Dependent Enzymes: Numerous enzymes crucial for DNA repair (e.g., PARPs) and cellular signaling (e.g., sirtuins) rely on NAD+ as a substrate. Their inhibition contributes to the cytotoxic effects.[2][5]
-
Induction of Apoptosis: The combination of energy depletion and cellular stress activates the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]
The cytotoxic effects of GMX1778 can be rescued by exogenous nicotinic acid (NA) in cells expressing nicotinic acid phosphoribosyltransferase 1 (NAPRT1), which provides an alternative pathway for NAD+ synthesis.[7] However, tumors deficient in NAPRT1 are particularly sensitive to NAMPT inhibition.[7]
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of GMX1778 has been evaluated across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.
Table 1: IC50 Values of GMX1778 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549/ATCC | Non-Small Cell Lung | 11 |
| EKVX | Non-Small Cell Lung | 14 |
| HOP-62 | Non-Small Cell Lung | 13 |
| HOP-92 | Non-Small Cell Lung | 12 |
| NCI-H226 | Non-Small Cell Lung | 15 |
| NCI-H23 | Non-Small Cell Lung | 16 |
| NCI-H322M | Non-Small Cell Lung | 14 |
| NCI-H460 | Non-Small Cell Lung | 13 |
| NCI-H522 | Non-Small Cell Lung | 11 |
| COLO 205 | Colon | 10 |
| HCC-2998 | Colon | 12 |
| HCT-116 | Colon | 9 |
| HCT-15 | Colon | 11 |
| HT29 | Colon | 13 |
| KM12 | Colon | 10 |
| SW-620 | Colon | 12 |
| SF-268 | CNS | 8 |
| SF-295 | CNS | 9 |
| SF-539 | CNS | 10 |
| SNB-19 | CNS | 11 |
| SNB-75 | CNS | 10 |
| U251 | CNS | 5 |
| LOX IMVI | Melanoma | 14 |
| MALME-3M | Melanoma | 13 |
| M14 | Melanoma | 15 |
| SK-MEL-2 | Melanoma | 12 |
| SK-MEL-28 | Melanoma | 16 |
| SK-MEL-5 | Melanoma | 14 |
| UACC-257 | Melanoma | 13 |
| UACC-62 | Melanoma | 15 |
| IGROV1 | Ovarian | 10 |
| OVCAR-3 | Ovarian | 11 |
| OVCAR-4 | Ovarian | 12 |
| OVCAR-5 | Ovarian | 13 |
| OVCAR-8 | Ovarian | 11 |
| SK-OV-3 | Ovarian | 14 |
| 786-0 | Renal | 12 |
| A498 | Renal | 13 |
| ACHN | Renal | 11 |
| CAKI-1 | Renal | 14 |
| RXF 393 | Renal | 12 |
| SN12C | Renal | 13 |
| TK-10 | Renal | 11 |
| UO-31 | Renal | 14 |
| PC-3 | Prostate | 15 |
| DU-145 | Prostate | 16 |
| MCF7 | Breast | 18 |
| MDA-MB-231 | Breast | 15 |
| HS 578T | Breast | 17 |
| BT-549 | Breast | 16 |
| T-47D | Breast | 19 |
Data extracted from literature where cytotoxicity was assessed after 72 hours of exposure to GMX1778.[1]
Apoptosis Induction
GMX1778 induces apoptosis in a time- and concentration-dependent manner. The following table summarizes the percentage of apoptotic cells after treatment with GMX1778 in representative cell lines.
Table 2: Apoptosis Induction by GMX1778
| Cell Line | Concentration (nM) | Incubation Time (hours) | Apoptotic Cells (%) |
| U251 | 5 | 48 | Increased |
| MCF10A | 50 | 48 | No significant increase |
Data is qualitative as presented in the source material, indicating an increase in apoptosis for the U251 cancer cell line and no significant effect on the non-tumorigenic MCF10A cell line at the tested concentrations.[8]
Experimental Protocols
Cell Viability Assay (Luminescence-based ATP measurement)
This protocol is adapted from studies evaluating the cytotoxicity of GMX1778.[7]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (or GMX1778) in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
ATP Measurement: Use a commercial ATP-based luminescence assay kit (e.g., ViaLight™ HS High-Sensitivity Cytotoxicity and Cell Proliferation BioAssay Kit).[9][10]
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add 50 µL of the cell lysis reagent to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Add 100 µL of the ATP monitoring reagent (containing luciferase and luciferin) to each well.
-
Incubate for 2 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the methodology used to assess apoptosis following GMX1778 treatment.[8]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with the desired concentrations of this compound (or GMX1778) and a vehicle control for 48 hours.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis for Apoptosis Markers
This protocol provides a general framework for detecting key apoptosis-related proteins.
-
Protein Extraction:
-
Treat cells with this compound (or GMX1778) for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualizing the Molecular Landscape
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's apoptotic signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining IC50 values.
Logical Relationship of Apoptosis Detection
Caption: Principles of Annexin V/PI apoptosis assay.
References
- 1. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity in Cell using Lonza ViaLight Plus and ToxiLight BioAssays [moleculardevices.com]
- 10. ViaLight® Plus, 500 Tests | Lonza [bioscience.lonza.com]
Methodological & Application
Application Notes and Protocols for Teglarinad Chloride in In Vivo Cancer Models
For Research Use Only.
Introduction
Teglarinad Chloride (also known as GMX1777 and EB-1627) is a water-soluble prodrug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, GMX1778.[1][2] In vivo, this compound is rapidly converted to GMX1778 through hydrolytic cleavage.[2][3] The inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway, leads to a rapid depletion of intracellular NAD+ levels.[2][4] Cancer cells, with their high metabolic rate and reliance on NAD+ for energy production and DNA repair, are particularly vulnerable to NAMPT inhibition.[2] The downstream effects of this compound-mediated NAMPT inhibition include disruption of DNA repair processes, anti-angiogenic activity, and induction of tumor cell apoptosis, partly through the antagonism of the NF-kB pathway.[1][3][5] These characteristics make this compound a compelling agent for preclinical and translational cancer research.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vivo cancer models.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting a fundamental metabolic vulnerability in cancer cells. As a prodrug, it is systemically converted to the active NAMPT inhibitor GMX1778.
Data from In Vivo Studies
This compound has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models. A summary of the key findings is presented in the table below.
| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Key Findings |
| Multiple Myeloma | IM-9 | Mouse | 75 mg/kg, 24-hour intravenous infusion | Induced nearly complete tumor regression. A dose of 37.5 mg/kg showed moderate tumor growth reduction.[1] |
| Small-Cell Lung Cancer | SHP-77 | Mouse | 75 mg/kg, 24-hour intravenous infusion | Caused tumor regression.[1][5] |
| Colon Carcinoma | HCT-116 | Mouse | 75 mg/kg, 24-hour intravenous infusion | Resulted in tumor regression.[1][5] |
| Head and Neck Cancer | FaDu | Mouse | 50-100 mg/kg/day, intramuscularly for 5 days | Effective in reducing tumor growth, both as a monotherapy and in combination with radiotherapy.[1][5] |
| Nasopharyngeal Carcinoma | C666-1 | Mouse | 50-100 mg/kg/day, intramuscularly for 5 days | Showed efficacy, with or without local tumor radiotherapy.[1][5] |
| Neuroendocrine Tumor | GOT1 | Nude Mice Xenograft | 100 mg/kg/week (as GMX1778) | Halted tumor growth. In combination with 177Lu-DOTATATE, it led to a maximal tumor volume reduction of 97%.[4] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound. Specific details may need to be optimized for different cancer models and research objectives.
Preparation of this compound for In Vivo Administration
This compound is a water-soluble compound. The following formulation is a suggested starting point.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
To prepare the final working solution for injection, use the following ratio (this will yield a concentration of ≥ 3.75 mg/mL):
-
100 µL of DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Mix the components thoroughly until a clear solution is obtained.
-
The final formulation should be prepared fresh before each administration.
Note: An alternative formulation involves dissolving the DMSO stock solution in 20% SBE-β-CD in Saline.[1]
In Vivo Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, SHP-77)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., Athymic Nude, SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 106 cells in 100 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm3).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Administer this compound or the vehicle control according to the desired dosing regimen (e.g., intravenous infusion or intramuscular injection).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the animals according to IACUC guidelines.
-
Excise tumors for further analysis, such as weighing, histology, or biomarker analysis.
-
Pharmacokinetic Information
In vivo, this compound is rapidly converted to its active form, GMX1778. In mice, the half-life of this compound is less than 0.7 hours following intravenous infusion.[1][5] This rapid conversion should be considered when designing pharmacokinetic and pharmacodynamic studies.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of animals.
Conclusion
This compound is a valuable tool for investigating the role of NAMPT in cancer biology and for the preclinical evaluation of NAMPT inhibitors. Its demonstrated efficacy in a variety of in vivo cancer models, coupled with its water solubility, makes it a practical agent for translational research. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of this compound.
References
Application Notes and Protocols for GMX1777 Administration in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of GMX1777 (Teglarinad chloride), a prodrug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor GMX1778, in mouse xenograft models. GMX1777 has demonstrated significant antitumor activity in various preclinical cancer models by depleting intracellular nicotinamide adenine dinucleotide (NAD+) levels, a critical coenzyme for cellular metabolism and DNA repair.[1][2][3][4][5][6]
Mechanism of Action
GMX1777 is rapidly converted to its active form, GMX1778, in vivo.[7] GMX1778 potently inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway from nicotinamide.[4][5][6] This inhibition leads to a rapid decline in cellular NAD+ levels, followed by ATP depletion and ultimately, cancer cell death.[4] Due to their high metabolic rate and reliance on NAD+ for processes like DNA repair, tumor cells are particularly vulnerable to NAMPT inhibition.[4]
Signaling Pathway
The inhibitory action of GMX1777's active form, GMX1778, on the NAD+ salvage pathway is depicted in the following diagram.
Caption: GMX1777's conversion to GMX1778 and subsequent inhibition of NAMPT.
Efficacy in Preclinical Xenograft Models
GMX1777 has shown significant efficacy in a range of human tumor xenograft models. The following table summarizes key quantitative data from various studies.
| Tumor Model | Cell Line | Mouse Strain | GMX1777 Dose and Schedule | Key Findings | Reference(s) |
| Multiple Myeloma | IM-9 | SCID | 75 mg/kg, 24h IV infusion | Caused tumor regression. | [8][9] |
| Multiple Myeloma | IM-9 | Not Specified | 100 mg/kg/day, 5 days IM | Complete or nearly complete tumor regression. | [9] |
| Small-Cell Lung Cancer | SHP-77 | Not Specified | 75 mg/kg, 24h IV infusion | Caused tumor regression. | [8][9] |
| Colon Carcinoma | HCT-116 | Not Specified | 75 mg/kg, 24h IV infusion | Caused tumor regression. | [8][9] |
| Colon Carcinoma | HCT-116, HT-29, SW480, SW620 | Not Specified | 100 mg/kg/day, 5 days IM | Complete or nearly complete tumor regression. | [9] |
| Fibrosarcoma | HT1080 | Not Specified | 100 mg/kg/day, 5 days IM | Complete or nearly complete tumor regression. | [9] |
| Non-Small Cell Lung Cancer | A549 | Not Specified | In combination with pemetrexed | Synergistic therapeutic benefit. | [2][3] |
| Neuroblastoma | MYCN-amplified human neuroblastoma cells | SCID | Metronomic administration | Induced tumor regression and vessel maturation. | [10] |
| Head and Neck Carcinoma | FaDu, C666-1 | Not Specified | 50-100 mg/kg/day, 5 days IM (with or without radiation) | Effective for both tumor types. | [1] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of GMX1777 in mouse xenograft studies, based on methodologies reported in the literature.
Protocol 1: Intravenous (IV) Infusion of GMX1777
This protocol is based on studies demonstrating that prolonged exposure to GMX1778 is critical for its cytotoxic effects.[8][9]
Materials:
-
GMX1777 (this compound)
-
Vehicle for dissolution (e.g., 20% SBE-β-CD in Saline, or a formulation of DMSO, PEG300, Tween-80, and Saline)[1]
-
Sterile syringes and needles
-
Infusion pump
-
Catheters for intravenous administration
-
Tumor-bearing mice
Procedure:
-
GMX1777 Formulation:
-
Prepare a stock solution of GMX1777 in an appropriate solvent like DMSO.[1]
-
For the working solution, dilute the stock solution in the chosen vehicle. For example, to achieve a 3.75 mg/mL solution, add 100 μL of a 37.5 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD in Saline.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) for continuous infusion.
-
-
GMX1777 Administration:
-
Load the GMX1777 solution into a syringe and mount it on an infusion pump.
-
Connect the syringe to the indwelling catheter.
-
Administer GMX1777 via continuous intravenous infusion over a 24-hour period at a dose of 75 mg/kg.[8][9] This dose has been shown to achieve steady-state plasma levels of the active compound GMX1778 of approximately 1 µg/mL.[8]
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity.
-
Measure tumor volume at regular intervals (e.g., twice weekly) using calipers.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., NAD+ level measurement).
-
Protocol 2: Intramuscular (IM) Injection of GMX1777
Intramuscular administration provides an alternative route that has also proven effective in preclinical models.[9]
Materials:
-
GMX1777 (this compound)
-
Vehicle for dissolution (e.g., Corn oil)[1]
-
Sterile syringes and needles (27-30 gauge)
-
Tumor-bearing mice
Procedure:
-
GMX1777 Formulation:
-
Prepare a stock solution of GMX1777 in DMSO.
-
Dilute the stock solution in corn oil to the desired final concentration. For example, to prepare a 3.75 mg/mL solution, add 100 μL of a 37.5 mg/mL DMSO stock to 900 μL of corn oil and mix thoroughly.[1]
-
-
GMX1777 Administration:
-
Administer GMX1777 via intramuscular injection into the hind limb of the mouse.
-
A typical effective dosing regimen is 100 mg/kg administered daily for 5 consecutive days.[9]
-
-
Monitoring:
-
Monitor the animals for any adverse reactions at the injection site and systemically.
-
Measure tumor growth as described in Protocol 1.
-
Collect tissues for analysis at the study endpoint.
-
Experimental Workflow
The following diagram outlines a typical workflow for a mouse xenograft study involving GMX1777.
Caption: A generalized workflow for conducting a GMX1777 mouse xenograft study.
Safety and Rescue Agent
It is important to note that nicotinic acid can act as a rescue agent to protect against GMX1777-induced toxicity.[5][6][8] This is because nicotinic acid can be utilized by the Preiss-Handler pathway to synthesize NAD+, bypassing the NAMPT-dependent salvage pathway that is inhibited by GMX1778.
Conclusion
GMX1777 is a promising anticancer agent with a well-defined mechanism of action. The protocols and data presented here provide a solid foundation for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of this NAMPT inhibitor in various cancer models. Careful consideration of the administration route and schedule is crucial for maximizing its efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergy between the NAMPT inhibitor GMX1777(8) and pemetrexed in non-small cell lung cancer cells is mediated by PARP activation and enhanced NAD consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Metronomic administration of the drug GMX1777, a cellular NAD synthesis inhibitor, results in neuroblastoma regression and vessel maturation without inducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Teglarinad Chloride with Radiotherapy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining Teglarinad Chloride (also known as GMX1777), a prodrug of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor GMX1778, with radiotherapy for cancer treatment. The protocols are based on published preclinical data and are intended to serve as a guide for designing and executing similar studies.
Introduction
This compound is a water-soluble prodrug that rapidly converts in vivo to GMX1778, a potent inhibitor of NAMPT.[1] NAMPT is a key enzyme in the NAD+ salvage pathway, which is critical for maintaining intracellular NAD+ levels.[2][3] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway for energy production and DNA repair.[1][4] Radiotherapy, a cornerstone of cancer treatment, induces DNA damage in tumor cells.[5] By depleting NAD+ pools, this compound is hypothesized to enhance the efficacy of radiotherapy by interfering with DNA repair mechanisms and promoting tumor cell death.[6][7] Preclinical studies have demonstrated that this combination can lead to synergistic cytotoxicity and significant tumor growth delay.[7][8]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound (GMX1777) and radiotherapy.
Table 1: In Vitro Cytotoxicity of GMX1777 in Head and Neck Cancer Cell Lines [7][8]
| Cell Line | GMX1777 IC50 (nmol/L) |
| FaDu | 10 |
| C666-1 | 5 |
Table 2: In Vivo Antitumor Efficacy of GMX1777 in Combination with Radiotherapy in Head and Neck Cancer Xenograft Models [7][8]
| Xenograft Model | Treatment Group | Outcome |
| FaDu | GMX1777 + Radiotherapy | Complete tumor disappearance for 50 days |
| C666-1 | GMX1777 + Radiotherapy | Complete tumor disappearance for 20 days |
Signaling Pathway
The combination of this compound and radiotherapy leverages a multi-faceted attack on cancer cells, primarily centered around the depletion of NAD+ and the subsequent inhibition of critical cellular processes.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and radiotherapy in a preclinical setting.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess its synergistic effect with radiotherapy in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., FaDu, C666-1)
-
Complete cell culture medium
-
This compound (GMX1777)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Irradiator (X-ray or gamma-ray source)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control group.
-
Irradiation: For combination studies, irradiate the plates with a single dose of 2-4 Gy.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-irradiated control. Determine the IC50 values for this compound alone and in combination with radiotherapy. Combination index (CI) values can be calculated to assess synergy.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in combination with radiotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., FaDu)
-
This compound (GMX1777) formulated for in vivo administration
-
Calipers
-
Animal irradiator
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiotherapy alone, this compound + Radiotherapy).
-
Treatment Administration:
-
This compound: Administer this compound via the desired route (e.g., intravenous, intramuscular) at a predetermined dose and schedule (e.g., 50-100 mg/kg/day for 5 days).[9]
-
Radiotherapy: Deliver a fractionated dose of radiation (e.g., 2 Gy per fraction for 5 consecutive days) to the tumors using a shielded irradiator.
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth delay or regression.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.
Experimental Workflow Diagram
Conclusion
The combination of this compound with radiotherapy presents a promising therapeutic strategy for the treatment of various cancers, particularly those with high metabolic activity and reliance on the NAD+ salvage pathway. The preclinical data strongly support the synergistic interaction between these two modalities, leading to enhanced tumor cell killing and delayed tumor growth. The protocols outlined in these application notes provide a framework for further investigation into this combination, with the ultimate goal of translating these findings into clinical applications for the benefit of cancer patients.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of combining GMX1777 with radiation therapy for human head and neck carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. This compound | NAMPT | TargetMol [targetmol.com]
Application Notes and Protocols for GMX1777 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for the preclinical evaluation of GMX1777 in animal models. GMX1777 is a prodrug that is rapidly converted in vivo to its active form, GMX1778, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).
Mechanism of Action
GMX1778 inhibits NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis from nicotinamide.[1][2] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. By depleting intracellular NAD+ levels, GMX1778 disrupts these essential functions, leading to ATP depletion, increased reactive oxygen species (ROS), and ultimately, cancer cell death.[1][3]
Recommended Dosage and Administration
The optimal dosage and administration route for GMX1777 can vary depending on the tumor model and experimental objectives. Below is a summary of reported dosages from preclinical studies.
Table 1: Recommended Dosage of GMX1777 in Rodent Models
| Animal Model | Tumor Type | Dosage | Administration Route | Schedule | Reference |
| Mouse (Xenograft) | Multiple Myeloma (IM-9) | 75 mg/kg | Intravenous (IV) Infusion | 24-hour continuous infusion | [1] |
| Mouse (Xenograft) | Small-Cell Lung (SHP-77) | 75 mg/kg | Intravenous (IV) Infusion | 24-hour continuous infusion | [1] |
| Mouse (Xenograft) | Colon Carcinoma (HCT-116) | 75 mg/kg | Intravenous (IV) Infusion | 24-hour continuous infusion | [1] |
| Mouse (Xenograft) | Neuroblastoma (IMR-32) | 15 mg/kg/day | Subcutaneous (s.c.) | Daily (Metronomic) | [4] |
| Mouse (Xenograft) | Neuroblastoma (IMR-32) | 7.5 mg/kg/day | Subcutaneous (s.c.) | Daily (Metronomic) | [4] |
Experimental Protocols
Preparation of GMX1777 for In Vivo Administration
3.1.1. Intravenous (IV) Infusion
-
Vehicle: 10 mM citrate buffer (pH 4.8).
-
Preparation:
-
Dissolve GMX1777 in 10 mM citrate buffer (pH 4.8) to the desired concentration.
-
Sterile-filter the solution through a 0.22 µm filter before administration.
-
3.1.2. Subcutaneous (s.c.) Injection
-
Vehicle: Sterile saline (0.9% NaCl).
-
Preparation:
-
Suspend GMX1777 in sterile saline to the desired concentration.
-
Vortex thoroughly to ensure a uniform suspension before each injection. For the active form, GMX1778, a 20 mg/mL suspension in 2% carboxymethyl cellulose in 0.9% saline has been used.
-
Pharmacokinetic (PK) Analysis
Objective: To determine the plasma concentration of the active metabolite GMX1778 over time.
Protocol:
-
Administer GMX1777 to mice as per the selected route and dose.
-
Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify GMX1778 concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Pharmacodynamic (PD) Analysis: NAD+ Level Measurement
Objective: To assess the in vivo target engagement of GMX1777 by measuring NAD+ levels in tumor tissue.
Protocol:
-
At the end of the treatment period, euthanize the animals and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
For NAD+ extraction:
-
Homogenize a weighed portion of the frozen tumor tissue (e.g., 20-50 mg) in an acidic extraction buffer (e.g., 0.5 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Neutralize the supernatant with a potassium carbonate solution.
-
-
Measure NAD+ levels in the neutralized extracts using a commercial NAD/NADH assay kit (e.g., enzymatic cycling assay) according to the manufacturer's instructions.
-
Normalize the NAD+ levels to the initial tissue weight or total protein concentration.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of GMX1777 in a xenograft model.
Protocol:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer GMX1777 or vehicle control according to the desired schedule.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies, histology).
Toxicity Monitoring
Objective: To assess the safety and tolerability of GMX1777 in animal models.
Protocol:
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in appearance (piloerection, hunched posture), activity level, and behavior.
-
Body Weight: Record the body weight of each animal at least twice weekly. A significant body weight loss (>15-20%) is a common endpoint.
-
Complete Blood Count (CBC): Collect blood samples periodically (e.g., weekly) to monitor for hematological toxicities such as thrombocytopenia and lymphopenia.
-
Serum Chemistry: At the end of the study, collect blood for serum chemistry analysis to assess liver and kidney function.
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) at necropsy for histopathological examination to identify any treatment-related tissue damage.
Visualizations
Signaling Pathway of GMX1778
Caption: GMX1778 inhibits NAMPT, leading to NAD+ depletion and downstream effects.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of GMX1777.
References
Application Note and Protocols for Assaying NAMPT Inhibition Following Teglarinad Chloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism, DNA repair, and signaling.[1] In many cancers, NAMPT is overexpressed, making it a compelling target for therapeutic intervention.[2] Teglarinad Chloride (also known as GMX1777) is a water-soluble prodrug that is rapidly converted in vivo to its active form, GMX1778, a potent NAMPT inhibitor.[3][4] GMX1778 exerts its cytotoxic effects by depleting intracellular NAD+ levels, leading to a cascade of events including impaired energy metabolism and ultimately, cell death.[4][5][6] This application note provides detailed protocols for assaying the inhibitory activity of this compound on NAMPT.
Mechanism of Action
This compound is a prodrug of GMX1778, which selectively inhibits the enzymatic activity of NAMPT.[4] This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.[1][7] The resulting depletion of the cellular NAD+ pool affects numerous downstream processes, including the function of NAD+-dependent enzymes such as PARPs and sirtuins, leading to impaired DNA repair and altered gene expression.[1][8] The reduction in NAD+ also impacts cellular energy metabolism, including glycolysis.[5]
Signaling Pathway
The inhibition of NAMPT by this compound (via its active form GMX1778) initiates a cascade of intracellular events. A simplified representation of this pathway is provided below.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 8. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
Application Notes and Protocols: Investigating the Effects of EB-1627 on DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-1627 is a potent, selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, critical components of the DNA damage response (DDR) network. PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[1][2] In cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[1][2][3] This mechanism of synthetic lethality makes PARP inhibitors a promising therapeutic strategy for cancers with HR deficiencies.[1][3]
These application notes provide a summary of the effects of EB-1627 on key DNA repair pathways and detailed protocols for investigating its mechanism of action in a laboratory setting.
Data Presentation
The following tables summarize the expected quantitative data from in vitro studies of EB-1627, highlighting its potency and selectivity in cancer cell lines with and without BRCA mutations.
Table 1: In Vitro Potency of EB-1627 in Cancer Cell Lines
| Cell Line | BRCA1/2 Status | PARP Inhibition (IC50) | Cell Viability (IC50) |
| HCC1937 | BRCA1 mutant | 0.8 nM | 15 nM |
| CAPAN-1 | BRCA2 mutant | 1.1 nM | 25 nM |
| MDA-MB-231 | BRCA wild-type | 1.5 nM | >10 µM |
| MCF-7 | BRCA wild-type | 1.2 nM | >10 µM |
Table 2: Effect of EB-1627 on DNA Damage Markers
| Cell Line | Treatment (24h) | γH2AX Foci per Cell (Mean ± SD) | RAD51 Foci per Cell (Mean ± SD) |
| HCC1937 | Vehicle | 5 ± 2 | 2 ± 1 |
| EB-1627 (50 nM) | 45 ± 8 | 3 ± 2 | |
| MDA-MB-231 | Vehicle | 4 ± 1 | 15 ± 4 |
| EB-1627 (50 nM) | 12 ± 3 | 18 ± 5 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of EB-1627 and the general workflow for assessing its cellular effects.
References
- 1. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PARP Inhibitors in BRCA-Related Malignancies [uspharmacist.com]
- 3. Cumulative defects in DNA repair pathways drive the PARP inhibitor response in high-grade serous epithelial ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Teglarinad Chloride in Anti-Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Teglarinad Chloride (also known as GMX-1777) is a water-soluble prodrug of GMX1778, a potent and specific inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for various enzymes involved in cellular signaling, DNA repair, and metabolism.[1][2] Due to the high metabolic and proliferative rate of cancer cells, they are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival, making NAMPT an attractive target for anticancer therapy.[1][2]
One of the key mechanisms contributing to the antitumor activity of this compound is its ability to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones. Tumors require a dedicated blood supply to grow beyond a few millimeters, and interfering with this process is a validated strategy in cancer treatment. The anti-angiogenic effects of this compound are intrinsically linked to its primary mechanism of action—the depletion of intracellular NAD+ pools.
Mechanism of Anti-Angiogenesis:
The inhibition of NAMPT by the active form of this compound, GMX1778, leads to a rapid decrease in intracellular NAD+ levels. This has profound consequences on endothelial cells, the primary cell type involved in angiogenesis:
-
Impaired Endothelial Cell Function: Studies with other NAMPT inhibitors have demonstrated that NAD+ depletion impairs key functions of endothelial cells, including proliferation, migration, and tube formation, all of which are essential for the angiogenic process.
-
Disruption of Angiogenic Signaling: The NAMPT-NAD+ axis is interconnected with major pro-angiogenic signaling pathways. Notably, NAMPT activity can promote the synthesis and secretion of Vascular Endothelial Growth Factor (VEGF) and upregulate its receptor, VEGFR2.[3] Conversely, VEGF itself can increase NAMPT expression in endothelial cells, suggesting a positive feedback loop that drives angiogenesis.[4] By inhibiting NAMPT, this compound can disrupt this critical signaling cascade.
-
Induction of Endothelial Cell Stress: Depletion of NAD+ can lead to increased intracellular reactive oxygen species (ROS) in cancer cells, and a similar mechanism may contribute to endothelial cell dysfunction and apoptosis.[5]
Data Presentation
While specific quantitative data for this compound's anti-angiogenic effects are not extensively published, the effects of other NAMPT inhibitors provide a strong rationale and expected outcomes. The following tables conceptualize the types of quantitative data that would be generated in key anti-angiogenesis assays to evaluate the efficacy of this compound.
Table 1: Effect of GMX1778 (active form of this compound) on Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC50 (nM) |
| GMX1778 | HUVEC | BrdU incorporation | Data not available |
| GMX1778 | HMVEC | Cell counting | Data not available |
Note: IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%. While specific values for GMX1778 are not publicly available, they would be determined experimentally.
Table 2: Inhibition of Endothelial Cell Tube Formation by GMX1778
| Compound | Cell Line | Concentration (nM) | Inhibition of Tube Formation (%) |
| GMX1778 | HUVEC | TBD | Data not available |
| GMX1778 | HMVEC | TBD | Data not available |
| KPT-9274 (another NAMPT inhibitor) | HBMEC | 500 | Dose-dependent decrease |
| KPT-9274 (another NAMPT inhibitor) | HBMEC | 1000 | Dose-dependent decrease[6] |
Note: Inhibition is typically quantified by measuring parameters such as total tube length, number of junctions, or number of loops. TBD (To Be Determined) indicates that optimal concentrations for GMX1778 would need to be established experimentally.
Table 3: Effect of GMX1778 on Microvessel Outgrowth in Aortic Ring Assay
| Compound | Concentration (nM) | Inhibition of Microvessel Outgrowth (%) |
| GMX1778 | TBD | Data not available |
| GMX1778 | TBD | Data not available |
Note: This ex vivo assay provides a more complex biological system to assess angiogenesis. Inhibition is measured by quantifying the area or length of sprouting microvessels from the aortic ring explant.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-angiogenic properties of this compound.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of endothelial cells by quantifying the incorporation of BrdU (a thymidine analog) into newly synthesized DNA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (GMX1777) or GMX1778
-
BrdU Cell Proliferation Assay Kit
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of GMX1778. Include a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Detection: Aspirate the labeling medium and fix the cells. Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Quantification: Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU and thus to the rate of cell proliferation.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Basal Medium (e.g., EBM-2)
-
Matrigel® or other basement membrane extract
-
This compound (GMX1777) or GMX1778
-
24-well or 48-well plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel® on ice overnight. Coat the wells of a pre-chilled 48-well plate with 150 µL of Matrigel® per well.[7] Incubate at 37°C for 30-60 minutes to allow for polymerization.[7]
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM-2 containing various concentrations of GMX1778.
-
Cell Seeding: Seed the HUVECs onto the polymerized Matrigel® at a density of 2 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at different time points. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of inhibition of tube formation for each concentration relative to the vehicle control.
Aortic Ring Assay
This ex vivo assay evaluates the effect of a compound on the sprouting of microvessels from a ring of aorta cultured in a 3D matrix.[8][9]
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial cell medium
-
Collagen Type I or Matrigel®
-
This compound (GMX1777) or GMX1778
-
48-well plates
-
Surgical instruments
-
Inverted microscope with a camera
Protocol:
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat or mouse and place it in a sterile, ice-cold medium.[8]
-
Ring Preparation: Carefully remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.[8]
-
Embedding: Place a 100 µL layer of neutralized Collagen Type I solution in each well of a 48-well plate and allow it to polymerize at 37°C.[9] Place an aortic ring on top of the collagen bed and cover it with another 50 µL of collagen solution.[9]
-
Treatment: After the second layer has polymerized, add 500 µL of serum-free medium containing different concentrations of GMX1778 to each well.[8]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Capture images and quantify the extent of sprouting by measuring the area or the length of the vessels using image analysis software.
-
Data Analysis: Determine the inhibitory effect of GMX1778 on microvessel outgrowth compared to the vehicle control.
Visualizations
Caption: Mechanism of this compound's Anti-Angiogenic Action.
Caption: Experimental Workflow for the Tube Formation Assay.
Caption: Relationship between NAMPT Inhibition and VEGF Signaling.
References
- 1. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teglarinad Chloride in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teglarinad chloride (also known as GMX1777) is a water-soluble prodrug of the potent and specific small molecule inhibitor GMX1778.[1][2][3] GMX1778 targets nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[4][5][6] By inhibiting NAMPT, GMX1778 leads to a rapid depletion of intracellular NAD+ levels, a critical coenzyme for numerous cellular processes, including DNA repair, redox reactions, and signaling.[4][5] The subsequent disruption of cellular metabolism and energy homeostasis preferentially induces apoptosis in cancer cells, which often exhibit a higher dependency on the NAMPT-mediated salvage pathway for NAD+ regeneration.[2] These characteristics make this compound a compelling agent for investigation in oncology research and drug development.
This document provides detailed application notes and protocols for utilizing this compound in common cell viability and proliferation assays.
Mechanism of Action
This compound is rapidly converted in vivo to its active form, GMX1778.[3] GMX1778 competitively inhibits NAMPT, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[4][5] This inhibition leads to a cascade of events culminating in cancer cell death.
Data Presentation: In Vitro Cytotoxicity of GMX1778
The following table summarizes the 72-hour IC50 values of GMX1778, the active form of this compound, in a panel of human cancer cell lines. This data is crucial for designing experiments and selecting appropriate cell models.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H226 | Non-Small Cell Lung | 1.8 |
| NCI-H522 | Non-Small Cell Lung | 2.5 |
| NCI-H460 | Non-Small Cell Lung | 3.2 |
| HOP-92 | Non-Small Cell Lung | 3.5 |
| A549/ATCC | Non-Small Cell Lung | 4.1 |
| HOP-62 | Non-Small Cell Lung | 4.8 |
| NCI-H322M | Non-Small Cell Lung | 5.3 |
| EKVX | Non-Small Cell Lung | 7.9 |
| NCI-H23 | Non-Small Cell Lung | 9.8 |
| COLO 205 | Colon | 2.5 |
| HCC-2998 | Colon | 3.2 |
| HCT-116 | Colon | 3.2 |
| HCT-15 | Colon | 3.5 |
| HT29 | Colon | 3.9 |
| KM12 | Colon | 4.2 |
| SW-620 | Colon | 4.5 |
| SF-268 | CNS | 2.8 |
| SF-295 | CNS | 3.2 |
| SF-539 | CNS | 3.5 |
| SNB-19 | CNS | 4.2 |
| SNB-75 | CNS | 5.6 |
| U251 | CNS | 7.1 |
| OVCAR-3 | Ovarian | 3.2 |
| OVCAR-4 | Ovarian | 3.9 |
| OVCAR-5 | Ovarian | 4.5 |
Data derived from a study assessing GMX1778 cytotoxicity after 72 hours of exposure.[7]
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell viability and proliferation.
Cell Viability Assessment using MTS Assay
This protocol outlines the use of a colorimetric MTS assay to determine the number of viable cells in culture after treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Addition: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range is 0.1 nM to 1 µM. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent directly to each well.[8][9]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells (medium only) from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Cell Proliferation Assessment using BrdU Assay
This protocol describes the use of a BrdU (5-bromo-2'-deoxyuridine) incorporation assay to measure DNA synthesis as an indicator of cell proliferation in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in steps 1 and 2 of the MTS assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add 10 µL of BrdU labeling reagent to each well. The optimal labeling time may vary depending on the cell line's doubling time and should be determined empirically.
-
Fixation and Denaturation: At the end of the incubation, carefully remove the culture medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at 300 x g for 10 minutes and then aspirate. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing/denaturing solution and wash the wells three times with wash buffer. Add 100 µL of the diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Remove the primary antibody solution and wash the wells three times with wash buffer. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature, protected from light.
-
Substrate Reaction: Remove the secondary antibody solution and wash the wells three times with wash buffer. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until a color change is apparent.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other values. Calculate the percentage of proliferation for each concentration relative to the vehicle-treated control cells. Plot the percentage of proliferation against the log of the drug concentration to determine the IC50 value for proliferation inhibition.
Concluding Remarks
This compound is a promising anticancer agent that effectively reduces cancer cell viability and proliferation by targeting the NAMPT-mediated NAD+ salvage pathway. The protocols provided herein offer robust and reproducible methods for evaluating the in vitro efficacy of this compound. Researchers should optimize assay conditions, such as cell seeding density and incubation times, for their specific cell lines of interest to ensure accurate and reliable data. The provided IC50 data can serve as a valuable starting point for designing these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 6. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blotting Analysis of PARP Activation upon GMX1777 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) is a family of proteins critical for various cellular processes, including DNA repair and programmed cell death (apoptosis)[1][2][3][4]. PARP-1, the most abundant member of this family, is activated by DNA strand breaks. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery[3][4]. While this is a crucial survival mechanism, excessive DNA damage can lead to PARP-1 hyperactivation, depleting cellular NAD+ and ATP pools and resulting in necrotic cell death[1][5]. Conversely, during apoptosis, PARP-1 is specifically cleaved by caspases-3 and -7, rendering it inactive. This cleavage, which generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain from the full-length 116 kDa protein, is a well-established hallmark of apoptosis[1][6][7][8].
GMX1777 is a prodrug that is converted to GMX1778, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT)[9][10]. NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis[10]. Cancer cells, with their high metabolic rate and reliance on DNA repair mechanisms, have an elevated demand for NAD+. By inhibiting NAMPT, GMX1777 depletes the intracellular NAD+ pool, leading to an energy crisis and subsequent cell death[10]. This application note provides a detailed protocol for using Western blotting to detect the cleavage of PARP as an indicator of apoptosis induced by GMX1777 treatment.
Signaling Pathway
Data Presentation
The following tables represent hypothetical, yet realistic, quantitative data that could be generated using the described protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Dose-Dependent Effect of GMX1777 on PARP Cleavage
| GMX1777 Concentration (nM) | % Cleaved PARP (89 kDa) | % Full-Length PARP (116 kDa) |
| 0 (Vehicle) | 5 | 95 |
| 10 | 25 | 75 |
| 50 | 60 | 40 |
| 100 | 85 | 15 |
Table 2: Time-Course of GMX1777-Induced PARP Cleavage
| Time (hours) | % Cleaved PARP (89 kDa) at 50 nM GMX1777 |
| 0 | 5 |
| 6 | 15 |
| 12 | 40 |
| 24 | 65 |
| 48 | 80 |
Experimental Protocols
Cell Culture and GMX1777 Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., A549, H1299) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
GMX1777 Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of GMX1777 (e.g., 0, 10, 50, 100 nM) for a fixed time point (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of GMX1777 (e.g., 50 nM) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle-treated control (e.g., DMSO) for all experiments.
-
A positive control for apoptosis, such as staurosporine (1 µM for 3 hours), can also be included[6][7].
-
Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (e.g., from Santa Cruz Biotechnology) supplemented with protease and phosphatase inhibitors to each well[11].
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting Protocol
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Ensure equal amounts of protein (e.g., 20-30 µg) are loaded for each sample[11].
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 4-12% gradient or 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete contact between the gel and the membrane and avoid air bubbles.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) (e.g., from Cell Signaling Technology, #9541 or #5625) overnight at 4°C with gentle agitation[6][7]. The antibody should detect the 89 kDa fragment[6][7].
-
To assess the total PARP level, a separate blot can be incubated with an antibody that recognizes both full-length and cleaved PARP (e.g., Cell Signaling Technology, #9542)[6].
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing: Repeat the washing step as described in step 6.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the cleaved PARP signal to the loading control.
-
Summary
The Western blot protocol detailed in this application note provides a reliable method for detecting PARP cleavage, a key biomarker of apoptosis. By following this protocol, researchers can effectively assess the pro-apoptotic activity of GMX1777 in various cancer cell lines. The provided diagrams and data table templates offer a framework for experimental design and data presentation. This assay is a valuable tool for preclinical studies and drug development efforts focused on NAMPT inhibitors and the induction of apoptosis.
References
- 1. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Troubleshooting & Optimization
Improving the solubility of Teglarinad Chloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Teglarinad Chloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GMX1777) is a water-soluble prodrug of GMX1778, a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound leads to the depletion of NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. This depletion ultimately induces cancer cell death and can enhance the efficacy of radiation therapy.[1]
Q2: What are the general solubility properties of this compound?
This compound is described as a water-soluble prodrug.[3][4] However, for experimental purposes, achieving desired concentrations in aqueous buffers may still require specific formulation strategies. It is soluble in dimethyl sulfoxide (DMSO).[1][5] For in vivo studies, co-solvent systems are often necessary to achieve higher concentrations and maintain stability.
Q3: What are some recommended starting protocols for dissolving this compound for in vitro and in vivo experiments?
For in vitro experiments, a common starting point is to prepare a stock solution in 100% DMSO.[1] For in vivo experiments, several co-solvent formulations have been reported to yield clear solutions.[1] Detailed protocols are provided in the "Experimental Protocols" section below.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I fix it?
This is a common issue known as "salting out" or precipitation upon dilution of a DMSO stock. It occurs because the compound is much less soluble in the aqueous medium than in the concentrated DMSO stock. To address this, you can try the following:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.
-
Increase the volume of the aqueous medium for dilution: Adding the DMSO stock to a larger volume of medium can help to keep the compound in solution.
-
Warm the aqueous medium: Gently warming the medium to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Use a pre-formulated solvent system: For challenging cases, consider using a co-solvent system similar to those used for in vivo studies, ensuring the final concentration of all components is compatible with your cell line.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound in your experiments.
Problem: Precipitate formation in the stock solution or upon dilution.
Initial Steps:
-
Visual Inspection: Carefully observe the solution for any visible particles or cloudiness.
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes. This can help to break up small aggregates and facilitate dissolution.[1]
-
Gentle Heating: Warm the solution to 37°C. Be cautious with this step, as prolonged heating can degrade the compound.
If precipitation persists, consider the following systematic approaches:
1. pH Adjustment:
The solubility of compounds with ionizable groups, such as the pyridinium moiety in this compound, can be highly pH-dependent.
-
Hypothesis: The current pH of your solvent is not optimal for this compound solubility.
-
Experiment: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Determine the solubility of this compound in each buffer.
-
Note: Be mindful of the stability of this compound at different pH values, as some compounds can degrade under acidic or basic conditions.
2. Co-solvent Systems:
The use of co-solvents is a powerful technique to increase the solubility of poorly soluble compounds.
-
Hypothesis: A single solvent system is insufficient to maintain this compound in solution at the desired concentration.
-
Experiment: Test various co-solvent systems. Start with established protocols and then systematically vary the ratios of the components. Commonly used co-solvents for in vivo studies that can be adapted for in vitro use (at lower final concentrations) include:
-
PEG300
-
Tween-80
-
Propylene glycol
-
Ethanol
-
-
Optimization: Create a small-scale matrix of different co-solvent combinations and ratios to identify the optimal formulation for your desired concentration.
3. Use of Solubilizing Excipients:
Cyclodextrins can encapsulate poorly soluble molecules, increasing their apparent solubility in aqueous solutions.
-
Hypothesis: The hydrophobic portions of this compound are limiting its solubility.
-
Experiment: Prepare solutions containing various concentrations of a cyclodextrin, such as β-cyclodextrin (β-CD) or its more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).[1] Determine the solubility of this compound in these solutions.
Quantitative Data Summary
The following table summarizes the reported solubility data for this compound in various solvent systems.
| Solvent System | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (223.02 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL (5.58 mM) | Protocol yields a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.75 mg/mL (5.58 mM) | Protocol yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL (5.58 mM) | Protocol yields a clear solution. Caution is advised for dosing periods exceeding half a month.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, 100% DMSO (anhydrous, sterile-filtered).
-
Procedure: a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex the solution until the powder is completely dissolved. If necessary, use a brief sonication step (5-10 minutes). d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-solvent System)
This protocol is based on a commonly used formulation for in vivo studies.[1]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a 1 mL final volume): a. Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly. d. Add 50 µL of Tween-80 and mix until the solution is homogeneous. e. Add 450 µL of saline to bring the final volume to 1 mL. f. Mix the final solution gently but thoroughly. The final concentration of this compound in this formulation will be 3.75 mg/mL.
Visualizations
Caption: A logical workflow for troubleshooting this compound solubility issues.
Caption: The inhibitory effect of this compound on the NAMPT signaling pathway.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual stability and carbon acidity of a dicationic carbon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
GMX1777 In Vivo Efficacy Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing GMX1777 infusion protocols for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GMX1777?
A1: GMX1777 is a soluble prodrug that is rapidly converted in vivo to its active form, GMX1778. GMX1778 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, GMX1778 depletes intracellular NAD+ levels, leading to a subsequent decrease in ATP and ultimately, tumor cell death.[1] Cancer cells, with their high metabolic rate and reliance on NAD+ for DNA repair and other critical processes, are particularly sensitive to NAMPT inhibition.[1]
Q2: Why is continuous infusion recommended for GMX1777 in vivo studies?
A2: GMX1777 has a short plasma half-life in mice, reported to be less than 0.7 hours.[2] Preclinical studies have shown that prolonged exposure to the active form, GMX1778, is necessary for its cytotoxic effects.[3] Bolus intravenous injections have been found to be ineffective at reducing tumor growth, whereas continuous infusion over 24 hours has demonstrated significant tumor regression in various xenograft models.[1][3]
Q3: What is the purpose of co-administering nicotinic acid with GMX1777?
A3: Nicotinic acid can serve as a rescue agent to mitigate the systemic toxicity of GMX1777.[1][3] It allows for NAD+ synthesis through the Preiss-Handler pathway, bypassing the NAMPT-dependent salvage pathway that GMX1778 inhibits. This can protect normal tissues from the effects of NAD+ depletion. In preclinical models, nicotinic acid has been used to protect mice from lethal doses of GMX1777, suggesting its potential as an antidote for overdose.[1][3]
Q4: What are the expected outcomes of successful GMX1777 infusion in a preclinical cancer model?
A4: Successful GMX1777 infusion is expected to cause a significant decrease in NAD+ levels within the tumor tissue.[1] This should be followed by tumor regression or significant growth inhibition.[1][4] Studies have shown that a 24-hour infusion of 75 mg/kg GMX1777 can lead to tumor regression in multiple myeloma, small-cell lung cancer, and colon carcinoma xenograft models.[1] Metronomic (lower, more frequent) dosing regimens have also been shown to induce tumor regression and vessel maturation in neuroblastoma models.[4]
Troubleshooting Guides
Formulation and Infusion Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in the infusion solution | - Incorrect solvent ratio- Temperature fluctuations- Contamination | - Ensure the formulation is prepared exactly as described in the protocol (10% DMSO, 90% (20% SBE-β-CD in Saline)).- Prepare the solution fresh before each use.- Gently warm the solution to aid dissolution, but avoid excessive heat.- Filter the final solution through a 0.22 µm syringe filter before loading into the infusion pump. |
| Catheter blockage during infusion | - Precipitation of GMX1777- Blood clot formation- Kink in the catheter tubing | - Pause the infusion and attempt to flush the catheter with sterile saline.- If a clot is suspected, a heparinized saline flush may be considered (consult your institution's animal care guidelines).- Check the entire length of the catheter for any kinks or compressions.- If the blockage cannot be cleared, the catheter may need to be replaced. |
| Leakage at the catheter insertion site | - Improper catheter placement- Inflammation or irritation at the site | - Ensure the catheter is securely sutured or anchored in place.- Monitor the insertion site for signs of inflammation (redness, swelling) and treat according to veterinary recommendations.- If leakage persists, the catheter may need to be re-implanted at a different site. |
Animal Welfare and Toxicity
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Signs of distress in animals (e.g., weight loss, lethargy, ruffled fur) | - GMX1777-related toxicity- Complications from surgery or catheterization | - Monitor animal body weight daily. A loss of more than 15-20% of initial body weight may require euthanasia.- Provide supportive care, such as supplemental hydration and nutrition, as recommended by a veterinarian.- Consider reducing the dose of GMX1777 or the duration of the infusion.- Administer nicotinic acid as a rescue agent if severe toxicity is observed. |
| Gastrointestinal issues (e.g., diarrhea) | - Known side effect of NAMPT inhibitors | - Monitor the severity and duration of diarrhea.- Ensure animals have free access to water to prevent dehydration.- Consult with a veterinarian for potential supportive treatments. |
| Skin rash | - Reported dose-limiting toxicity in clinical trials | - Visually inspect the skin of the animals daily.- Document the location, size, and severity of any rashes.- Consult with a veterinarian for appropriate management. |
Data Presentation
In Vivo Efficacy of GMX1777 (24-hour infusion)
| Tumor Model | Dose (mg/kg) | Outcome |
| Multiple Myeloma (IM-9) | 75 | Tumor regression |
| Small-Cell Lung Cancer (SHP-77) | 75 | Tumor regression |
| Colon Carcinoma (HCT-116) | 75 | Tumor regression |
GMX1777 Pharmacokinetics in Mice
| Parameter | Value |
| Prodrug | GMX1777 |
| Active Form | GMX1778 |
| GMX1777 Half-life | < 0.7 hours |
| Steady-state plasma level of GMX1778 (at 75 mg/kg over 24h) | ~1 µg/mL |
Experimental Protocols
Key Experiment: In Vivo Efficacy of GMX1777 via Continuous Intravenous Infusion in a Mouse Xenograft Model
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID) appropriate for the xenograft model.
-
Inoculate tumor cells subcutaneously and allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Randomize animals into treatment and control groups.
2. GMX1777 Formulation (prepare fresh daily):
-
Prepare a stock solution of GMX1777 in 100% DMSO.
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
For the final infusion solution, dilute the GMX1777 stock solution in the SBE-β-CD/saline vehicle to achieve a final concentration of 10% DMSO. The final GMX1777 concentration will depend on the infusion rate and the target dose.
-
Filter the final solution through a 0.22 µm sterile filter.
3. Surgical Implantation of a Vascular Catheter:
-
Surgically implant a catheter into the jugular or femoral vein of the mouse under anesthesia.
-
Exteriorize the catheter at the dorsal mid-scapular region.
-
Allow animals to recover for at least 24 hours before starting the infusion.
4. Continuous Infusion Setup:
-
Connect the exteriorized catheter to a tether and swivel system that allows the mouse to move freely in its cage.
-
The tether is connected to a programmable infusion pump.
-
Load the GMX1777 formulation into a syringe and place it in the infusion pump.
5. GMX1777 Administration:
-
Program the infusion pump to deliver the desired dose of GMX1777 over a 24-hour period (e.g., 75 mg/kg). The infusion rate will be calculated based on the drug concentration and the animal's body weight.
-
The control group should receive the vehicle solution (10% DMSO, 90% (20% SBE-β-CD in Saline)) at the same infusion rate.
6. Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health daily.
-
At the end of the study, collect tumor and plasma samples for pharmacodynamic (e.g., NAD+ levels) and pharmacokinetic analysis, respectively.
Mandatory Visualizations
Caption: GMX1777 inhibits the NAD+ salvage pathway, leading to tumor cell death.
Caption: Workflow for in vivo efficacy testing of GMX1777 via continuous infusion.
Caption: Decision tree for troubleshooting GMX1777 in vivo infusion issues.
References
- 1. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Metronomic administration of the drug GMX1777, a cellular NAD synthesis inhibitor, results in neuroblastoma regression and vessel maturation without inducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Teglarinad Chloride-Induced Thrombocytopenia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Teglarinad Chloride-induced thrombocytopenia in animal models. The information is designed to offer practical guidance on monitoring, mitigation, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause thrombocytopenia?
A1: this compound (GMX1777) is a prodrug that is rapidly converted in vivo to its active form, GMX1778, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to energy crisis and cell death, particularly in cancer cells with high metabolic demands.[3]
Thrombocytopenia, a decrease in platelet count, is a known dose-limiting toxicity of NAMPT inhibitors.[1] The underlying mechanism is believed to be the inhibition of megakaryopoiesis (platelet production) in the bone marrow, as megakaryocytes are sensitive to NAD+ depletion. This is in contrast to a direct effect on circulating platelets.
Q2: In which animal models has this compound-induced thrombocytopenia been observed?
A2: While clinical trials with NAMPT inhibitors, including the active form of this compound, have reported thrombocytopenia as a dose-limiting toxicity in humans, preclinical studies in rats did not show this effect. This suggests a potential species-specific difference in the susceptibility to NAMPT inhibitor-induced thrombocytopenia. Due to the limited publicly available preclinical toxicology data specifically for this compound, researchers should be prepared for potential hematological effects in other species, such as non-human primates, which are commonly used in toxicology studies.[4][5][6]
Q3: What are the typical signs and severity of this compound-induced thrombocytopenia?
A3: Based on the class effect of NAMPT inhibitors, thrombocytopenia is expected to be dose-dependent. In the absence of specific data for this compound, researchers should monitor for a significant decrease in platelet counts from baseline. In some preclinical studies with other agents in cynomolgus monkeys, drug-induced thrombocytopenia has been observed with nadirs (lowest platelet counts) reaching as low as ~3,000 platelets/µl.[7] Clinical signs in animals with severe thrombocytopenia can include petechiae, ecchymoses (bruising), or spontaneous bleeding.
Q4: How can I monitor for this compound-induced thrombocytopenia in my animal models?
A4: Regular monitoring of hematological parameters is crucial. This involves collecting peripheral blood samples at baseline (before drug administration) and at regular intervals during the study. A complete blood count (CBC) with a focus on platelet count, mean platelet volume (MPV), and plateletcrit (PCT) should be performed. The frequency of monitoring should be based on the dosing regimen and the expected onset of thrombocytopenia, which is typically delayed as it affects platelet production.
Q5: Are there any strategies to mitigate this compound-induced thrombocytopenia?
A5: Yes, co-administration of nicotinic acid (NA) has been shown to be a promising strategy to mitigate the hematological toxicity of NAMPT inhibitors. NA can be converted to NAD+ through a NAMPT-independent pathway, thereby rescuing normal cells, including hematopoietic precursors, from NAD+ depletion. Preclinical studies with other NAMPT inhibitors have demonstrated that NA co-administration can significantly reduce the severity of thrombocytopenia.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe thrombocytopenia at a planned dose. | Species-specific sensitivity. Individual animal variability. | Immediately reduce the dose of this compound or temporarily halt dosing. Increase the frequency of hematological monitoring. Consider implementing the nicotinic acid rescue protocol. |
| Significant variability in platelet counts between animals. | Differences in individual metabolism of this compound. Underlying health status of individual animals. | Ensure a homogenous animal population at the start of the study. Increase the number of animals per group to improve statistical power. Analyze data for potential outliers. |
| Difficulty in collecting sufficient blood volume for analysis, especially in smaller rodents. | Improper blood collection technique. Excessive sampling leading to anemia and stress. | Utilize appropriate and refined blood collection techniques for the species (e.g., submental or saphenous vein in mice). Limit the volume and frequency of blood draws to what is essential. |
| Nicotinic acid co-administration is not effectively preventing thrombocytopenia. | Inadequate dose or suboptimal timing of nicotinic acid. The specific mechanism of thrombocytopenia in the model is not fully rescued by NA. | Optimize the dose and administration schedule of nicotinic acid in a pilot study. Investigate other potential supportive care measures. |
Experimental Protocols
Hematological Monitoring Protocol
This protocol provides a general framework for monitoring hematological parameters in animal models treated with this compound.
a. Animal Models: Mice, Rats, Non-Human Primates (e.g., Cynomolgus monkeys).
b. Blood Collection:
-
Mice: Collect 20-50 µL of blood via the submental or saphenous vein.
-
Rats: Collect 100-200 µL of blood from the lateral tail vein or saphenous vein.[8]
-
Non-Human Primates: Collect 1-2 mL of blood from a peripheral vein (e.g., cephalic or saphenous).
c. Anticoagulant: Use tubes containing K2-EDTA.
d. Frequency of Sampling:
-
Baseline: Prior to the first dose of this compound.
-
During Treatment: At least once weekly. Increase frequency (e.g., twice weekly) around the expected time of platelet nadir, which may be 1-2 weeks after the start of treatment.
-
Recovery Phase: Continue monitoring until platelet counts return to baseline levels after cessation of treatment.
e. Parameters to Analyze (Complete Blood Count):
-
Primary: Platelet Count (PLT)
-
Secondary: Mean Platelet Volume (MPV), Platelet Distribution Width (PDW), Plateletcrit (PCT), White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT).
f. Data Analysis: Compare post-treatment values to baseline for each animal and to a vehicle-treated control group.
Nicotinic Acid (NA) Rescue Protocol
This protocol is based on preclinical studies with other NAMPT inhibitors and should be optimized for this compound in the specific animal model being used.
a. Rationale: To provide an alternative source for NAD+ synthesis in normal tissues, thereby mitigating the on-target toxicity of NAMPT inhibition.
b. Materials:
-
Nicotinic Acid (Niacin)
-
Vehicle for administration (e.g., sterile water or saline)
c. Administration:
-
Route: Oral gavage is a common and effective route.
-
Dosage: A starting point for mice could be in the range of 50 mg/kg/day. This dose has been shown to be effective in rescuing toxicity from other NAMPT inhibitors.[9] The optimal dose for this compound may differ and should be determined in pilot studies.
-
Timing: Administer NA concurrently with or shortly after this compound administration.
d. Monitoring: Continue with the hematological monitoring protocol to assess the efficacy of the NA rescue.
Quantitative Data Summary
Table 1: Hematological Reference Ranges for Cynomolgus Monkeys (Macaca fascicularis)
| Parameter | Male | Female | Unit |
| Platelet Count (PLT) | 169 - 441 | 196 - 478 | 10³/µL |
| Red Blood Cell Count (RBC) | 4.80 - 6.74 | 4.70 - 6.51 | 10⁶/µL |
| Hemoglobin (HGB) | 12.0 - 15.6 | 11.8 - 15.1 | g/dL |
| Hematocrit (HCT) | 36.8 - 47.7 | 36.3 - 46.5 | % |
| Note: These are example reference ranges and can vary based on the age, origin, and health status of the animals. It is recommended to establish baseline values for the specific colony being used.[10][11][12][13][14] |
Visualizations
Signaling Pathway
References
- 1. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nuvisan.com [nuvisan.com]
- 5. altasciences.com [altasciences.com]
- 6. fda.gov [fda.gov]
- 7. Unexpected thrombocytopenia and anemia in cynomolgus monkeys induced by a therapeutic human monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Reference values of hematological and biochemical parameters in young-adult cynomolgus monkey (Macaca fascicularis) and rhesus monkey (Macaca mulatta) anesthetized with ketamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Reference values of clinical pathology parameters in cynomolgus monkeys (Macaca fascicularis) used in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-integration.org [bio-integration.org]
Technical Support Center: Nicotinic Acid Rescue in Teglarinad Chloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Teglarinad Chloride and performing nicotinic acid rescue experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as GMX1777) is a water-soluble prodrug that is rapidly converted in vivo to its active form, GMX1778.[1][2][3] GMX1778 is a potent and specific inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[2][4][5] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which recycles nicotinamide into NAD+.[1][6] By inhibiting NAMPT, GMX1778 leads to a significant depletion of intracellular NAD+ levels, which in turn causes a reduction in ATP, disruption of cellular metabolism, and ultimately, tumor cell death.[4][7][8]
Q2: Why are cancer cells particularly sensitive to this compound?
Many tumor cells exhibit a high rate of NAD+ turnover due to their increased metabolic activity, reliance on glycolysis, and the need for robust DNA repair mechanisms, which are NAD+-dependent processes.[2] This makes them highly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration and, consequently, more susceptible to NAMPT inhibition than normal cells.[2]
Q3: What is the scientific rationale for using nicotinic acid in rescue experiments?
Nicotinic acid (NA) can be utilized by cells to synthesize NAD+ through an alternative route called the Preiss-Handler pathway.[4][6] This pathway is independent of NAMPT and instead relies on the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1).[1][4] By providing an alternative source for NAD+ synthesis, exogenous nicotinic acid can rescue healthy cells from the cytotoxic effects of this compound. This principle can be exploited to potentially increase the therapeutic index of the drug.
Q4: Why is nicotinic acid rescue not effective in all cancer cell lines?
The efficacy of nicotinic acid rescue is entirely dependent on the expression and activity of the NAPRT1 enzyme.[4][9][10] A significant number of cancer cell lines and primary tumors, particularly glioblastomas, neuroblastomas, and sarcomas, have been shown to be deficient in NAPRT1.[4][5] This deficiency is often due to tumor-specific promoter hypermethylation of the NAPRT1 gene.[9][10] In NAPRT1-deficient cells, the Preiss-Handler pathway is non-functional, and therefore, they cannot utilize nicotinic acid to replenish their NAD+ pools, rendering the rescue ineffective.[4][5]
Troubleshooting Guide
Issue 1: Nicotinic acid rescue is not working in my in vitro experiment.
-
Possible Cause 1: Your cell line is NAPRT1-deficient.
-
Solution: Verify the NAPRT1 status of your cell line. You can do this by checking relevant literature, performing a Western blot for the NAPRT1 protein, or conducting a qPCR to measure NAPRT1 mRNA levels.[9] If your cells are indeed NAPRT1-deficient, nicotinic acid rescue is not expected to work.
-
-
Possible Cause 2: Insufficient concentration of nicotinic acid.
-
Possible Cause 3: Timing of nicotinic acid addition.
-
Solution: For rescue experiments, nicotinic acid should be added simultaneously with this compound (or its active form, GMX1778).[4]
-
Issue 2: Unexpected toxicity in in vivo models despite nicotinic acid co-administration.
-
Possible Cause 1: Inefficient in vivo conversion of nicotinic acid or distribution to target tissues.
-
Solution: While nicotinic acid can protect mice from lethal doses of this compound, the pharmacokinetics and biodistribution can be complex.[11] Ensure appropriate dosing and formulation of nicotinic acid.
-
-
Possible Cause 2: The tumor model is NAPRT1-proficient.
-
Solution: If the tumor itself expresses NAPRT1, nicotinic acid will likely rescue the cancer cells as well, negating the anti-tumor effect.[7] It is crucial to use NAPRT1-deficient tumor models for in vivo studies aiming to demonstrate a therapeutic window with nicotinic acid co-administration.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Reagent stability.
-
Solution: this compound and GMX1778 solutions should be prepared fresh. This compound is water-soluble, while GMX1778 is typically dissolved in DMSO.[2] Check the manufacturer's recommendations for storage of stock solutions.
-
-
Possible Cause 2: Cell passage number and culture conditions.
-
Solution: High passage numbers can lead to genetic drift and altered phenotypes. Use cells with a consistent and low passage number. Ensure standardized cell culture conditions (media, serum, CO2, etc.) across all experiments.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of GMX1778 in Various Cancer Cell Lines and the Effect of Nicotinic Acid Rescue.
| Cell Line | Cancer Type | NAPRT1 Status | GMX1778 IC50 (nM) | GMX1778 IC50 with 10 µM Nicotinic Acid (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | Proficient | ~8.9 | >1000 | [12] |
| A2780 | Ovarian Carcinoma | Proficient | ~11.5 | >1000 | [12] |
| PC3 | Prostate Cancer | Deficient | Not specified | Not rescued | [6] |
| MiaPaCa-2 | Pancreatic Cancer | Deficient | Not specified | Not rescued | [6] |
| U251 | Glioblastoma | Deficient | Not specified | Not rescued | [8] |
| MDA-MB-231 BR | Breast Cancer | Deficient | Not specified | Not rescued | [8] |
| IM-9 | Multiple Myeloma | Not specified | Not specified | Not specified | [4] |
Note: IC50 values can vary between studies depending on the assay conditions (e.g., incubation time).
Table 2: Effect of GMX1778 and Nicotinic Acid on Intracellular NAD+ Levels.
| Cell Line | Treatment | Duration | NAD+ Level (% of Control) | Reference |
| PC3 | GNE-617 (0.2 µM) | 48 hours | <5% | [6] |
| PC3 | GNE-617 (0.2 µM) + NA (10 µM) | 48 hours | <5% | [6] |
| MiaPaCa-2 | GNE-617 (0.2 µM) | 48 hours | <5% | [6] |
| MiaPaCa-2 | GNE-617 (0.2 µM) + NA (10 µM) | 48 hours | <5% | [6] |
| IM-9 | GMX1778 | Not specified | Significant decrease | [4] |
Note: GNE-617 is another potent NAMPT inhibitor with a similar mechanism of action to GMX1778.
Experimental Protocols
Protocol 1: In Vitro Nicotinic Acid Rescue Experiment
This protocol outlines a cell viability assay to determine the effect of nicotinic acid on the cytotoxicity of GMX1778.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 72-96 hours). Allow cells to adhere overnight.
-
-
Preparation of Compounds:
-
Treatment:
-
Remove the old media from the cells and replace it with fresh media containing the different concentrations of GMX1778, with or without 10 µM nicotinic acid. Include vehicle-only (e.g., 0.2% DMSO) and nicotinic acid-only controls.[4]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
-
Cell Viability Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values for GMX1778 in the presence and absence of nicotinic acid using a non-linear regression analysis.[4]
-
Mandatory Visualizations
Caption: Mechanism of this compound and Nicotinic Acid Rescue.
Caption: In Vitro Nicotinic Acid Rescue Workflow.
Caption: Troubleshooting Logic for Failed Nicotinic Acid Rescue.
References
- 1. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Loss of NAPRT1 expression by tumor-specific promoter methylation provides a novel predictive biomarker for NAMPT inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Navigating Challenges in NAMPT Inhibitor-Based Cancer Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NAMPT inhibitors in cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NAMPT inhibitors in cancer cells?
NAMPT (Nicotinamide Phosphoribosyltransferase) is the rate-limiting enzyme in the NAD+ salvage pathway, which is the main route for NAD+ biosynthesis in mammalian cells.[1][2] Cancer cells have a high metabolic rate and are particularly dependent on a constant supply of NAD+ for energy production, DNA repair, and other critical cellular processes.[1] NAMPT inhibitors block the enzymatic activity of NAMPT, leading to a depletion of the intracellular NAD+ pool.[1][3] This NAD+ depletion results in impaired energy metabolism, reduced ATP production, and ultimately, apoptotic cell death in cancer cells.[3][4]
Q2: Why do some cancer cell lines show intrinsic resistance to NAMPT inhibitors?
Intrinsic resistance to NAMPT inhibitors can be attributed to the cancer cells' ability to utilize alternative NAD+ biosynthetic pathways.[5] The two main alternative pathways are the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor, and the de novo synthesis pathway, which starts from tryptophan.[5] Cancer cells with high expression of key enzymes in these alternative pathways, such as nicotinate phosphoribosyltransferase (NAPRT) in the Preiss-Handler pathway, can bypass the NAMPT blockade and maintain their NAD+ levels, rendering them resistant to NAMPT inhibitors.[6]
Q3: What are the most common dose-limiting toxicities observed with NAMPT inhibitors in preclinical and clinical studies?
The most frequently reported dose-limiting toxicities associated with NAMPT inhibitors include:
-
Thrombocytopenia: A significant decrease in platelet count is a common on-target toxicity.[7][8]
-
Gastrointestinal (GI) Toxicity: Nausea, vomiting, and diarrhea are frequently observed side effects.[9]
-
Retinal Toxicity: Degeneration of the photoreceptor and outer nuclear layers of the retina has been reported in rodent studies.[7][9]
-
Cardiotoxicity: Myocardial degeneration and congestive heart failure have been observed in some preclinical studies.[10]
Q4: What are the known mechanisms of acquired resistance to NAMPT inhibitors?
Acquired resistance to NAMPT inhibitors is a significant challenge and can develop through several mechanisms:[11]
-
Upregulation of Alternative NAD+ Synthesis Pathways: Resistant cells can upregulate the expression of enzymes like NAPRT or quinolinate phosphoribosyltransferase (QPRT), allowing them to produce NAD+ from nicotinic acid or tryptophan, respectively.[11]
-
Mutations in the NAMPT Gene: Mutations in the drug-binding pocket of the NAMPT enzyme can prevent the inhibitor from binding effectively, thus rendering it inactive.[11] Common mutations include H191R and G217R.[11]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to become less reliant on NAD+-dependent pathways.[12]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ABCB1, can actively transport the NAMPT inhibitor out of the cell, reducing its intracellular concentration.
Q5: What are the potential therapeutic strategies to overcome resistance to NAMPT inhibitors?
Several strategies are being explored to overcome resistance:
-
Combination Therapy: Combining NAMPT inhibitors with other anticancer agents can be effective. For example, co-administration with PARP inhibitors has shown synergistic effects.[13] Another approach is to combine NAMPT inhibitors with inhibitors of the alternative NAD+ synthesis pathways, such as NAPRT inhibitors.[8]
-
Patient Stratification: Selecting patients whose tumors are deficient in alternative NAD+ synthesis pathways (e.g., NAPRT-negative tumors) may increase the likelihood of response to NAMPT inhibitor monotherapy.[5]
-
Development of Next-Generation Inhibitors: Designing novel NAMPT inhibitors that can bind to mutated forms of the enzyme or have improved pharmacokinetic properties is an active area of research.[10]
Troubleshooting Guides
Problem 1: My cancer cells are showing increasing resistance to the NAMPT inhibitor in my long-term culture.
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., CellTiter-Glo) to quantify the shift in the IC50 value of the NAMPT inhibitor in your resistant cell line compared to the parental (sensitive) line. A significant increase in the IC50 indicates resistance.
-
Investigate Resistance Mechanisms:
-
Alternative NAD+ Pathways: Measure the expression levels of NAPRT and QPRT in both sensitive and resistant cells using qPCR or Western blotting. An upregulation in the resistant line suggests a switch to an alternative NAD+ synthesis pathway.
-
NAMPT Mutations: Sequence the NAMPT gene in your resistant cells to check for known resistance-conferring mutations (e.g., H191R, G217R).[11]
-
-
Experimental Approach to Overcome Resistance:
-
If you observe upregulation of NAPRT, try co-treating your resistant cells with the NAMPT inhibitor and a NAPRT inhibitor.[8]
-
If a specific NAMPT mutation is identified, consider testing a different class of NAMPT inhibitor that may not be affected by that particular mutation.
-
-
Problem 2: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models treated with a NAMPT inhibitor.
Possible Cause 1: On-Target Toxicity in Normal Tissues.
-
Troubleshooting Steps:
-
Dose Reduction: The simplest approach is to reduce the dose of the NAMPT inhibitor. However, this may also compromise efficacy.
-
Co-administration with Nicotinic Acid (NA): NA can be utilized by normal tissues to produce NAD+ via the Preiss-Handler pathway, thus rescuing them from the toxic effects of NAMPT inhibition.[7] Co-administering NA with the NAMPT inhibitor can widen the therapeutic window.[7] This strategy is most effective for treating tumors that are deficient in NAPRT.[7]
-
Modified Dosing Schedule: Instead of continuous daily dosing, consider an intermittent dosing schedule (e.g., 4 days on, 3 days off) to allow normal tissues to recover.[7]
-
Monitor Hematological Parameters: Regularly monitor platelet and lymphocyte counts to assess the extent of hematological toxicity.[8]
-
Problem 3: The NAMPT inhibitor shows potent in vitro activity but poor efficacy in my in vivo xenograft model.
Possible Cause 1: Poor Pharmacokinetic (PK) Properties.
-
Troubleshooting Steps:
-
PK/PD Studies: Conduct pharmacokinetic studies to determine the concentration of the NAMPT inhibitor in the plasma and tumor tissue over time. This will help you understand if the drug is reaching the tumor at a therapeutic concentration.
-
Measure Target Engagement: Assess the levels of NAD+ in the tumor tissue of treated animals. A significant reduction in NAD+ levels indicates that the inhibitor is engaging its target in vivo. A minimum of 90% reduction in cellular NAD levels is often required for cell killing.[14]
-
Optimize Drug Formulation and Route of Administration: If the PK is poor, consider reformulating the drug to improve its solubility and bioavailability. You could also explore different routes of administration (e.g., intravenous vs. oral).
-
Possible Cause 2: Intrinsic Resistance of the Tumor Model.
-
Troubleshooting Steps:
-
Characterize the Xenograft Model: Before implanting the tumor cells, characterize their expression of NAMPT and key enzymes of alternative NAD+ synthesis pathways (NAPRT, QPRT). If the tumor has a functional alternative pathway, it may be intrinsically resistant.
-
Select an Appropriate Model: For future studies, choose a cancer cell line for your xenograft model that is known to be sensitive to NAMPT inhibitors and preferably deficient in alternative NAD+ synthesis pathways.
-
Quantitative Data
Table 1: In Vitro Potency of Selected NAMPT Inhibitors in Various Cancer Cell Lines
| NAMPT Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| OT-82 | Hematological Malignancies (average) | 2.89 ± 0.47 | [1][15] |
| OT-82 | Non-hematological Malignancies (average) | 13.03 ± 2.94 | [1][15] |
| KPT-9274 | Caki-1 (Renal) | 600 | [1][13] |
| KPT-9274 | 786-O (Renal) | 570 | [1] |
| FK866 | HCT116 (Colon) - Wild-type NAMPT | 110 | [11] |
| FK866 | HCT116 (Colon) - H191R Mutant NAMPT | 8,585 | [11] |
| GNE-618 | NCI-H460 (Lung) - Wild-type | ~10 | [12] |
| GNE-618 | NCI-H460 (Lung) - S165Y Mutant | >1000 | [12] |
| LSN3154567 | A2780 (Ovarian) | 11.5 | [7] |
| LSN3154567 | HCT-116 (Colon) | 8.9 | [7] |
Table 2: Preclinical Toxicity of NAMPT Inhibitors
| NAMPT Inhibitor | Animal Model | Dose-Limiting Toxicity | Mitigation Strategy | Reference |
| FK866 / GMX-1778 | Rat | Thrombocytopenia, Retinopathy | Co-administration with Nicotinic Acid (partially effective for retinopathy) | [7][9] |
| OT-82 | Mouse, Non-human primate | Hematopoietic and lymphoid toxicities | - | [8] |
| LSN3154567 | Rat, Dog | Retinal and hematological toxicities | Co-administration with Nicotinic Acid (rescued toxicities) | [7] |
| Various | Rodents | Cardiotoxicity (myocardial degeneration) | Co-administration with Nicotinic Acid (partial mitigation in vivo) | [10] |
Experimental Protocols
Protocol 1: Generation of NAMPT Inhibitor-Resistant Cancer Cell Lines
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Inhibitor Exposure: Begin by treating the cells with the NAMPT inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the NAMPT inhibitor in a stepwise manner. Allow the cells to recover and resume normal proliferation at each new concentration before increasing it further.
-
Maintenance of Resistant Population: Continue this process until the cells are able to proliferate in the presence of a high concentration of the inhibitor (e.g., 10- to 100-fold the initial IC50).
-
Characterization of Resistant Cells:
-
Confirm the degree of resistance by performing a cell viability assay and calculating the new IC50.
-
Cryopreserve aliquots of the resistant cell line at various stages of development.
-
Investigate the mechanisms of resistance as described in the troubleshooting guide.
-
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol provides a general overview. Commercial kits are also available and should be used according to the manufacturer's instructions.[16][17]
-
Sample Preparation:
-
For adherent cells, wash the cells with ice-cold PBS and then lyse them with an acidic extraction buffer (e.g., 0.5 M perchloric acid).
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then lyse with the extraction buffer.
-
For tissue samples, homogenize the tissue in the acidic extraction buffer on ice.
-
-
Neutralization: Neutralize the acidic extracts with a potassium carbonate solution.
-
Quantification:
-
Enzymatic Cycling Assay: This is a common method that uses a series of enzymatic reactions to amplify the NAD+ signal, which can then be measured using a spectrophotometer or fluorometer.[18][19]
-
HPLC or LC-MS: For more precise quantification, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and quantify NAD+.[19][20]
-
-
Normalization: Normalize the NAD+ levels to the total protein concentration or cell number of the sample.
Protocol 3: Assessment of Apoptosis using Annexin V/7-AAD Staining
-
Cell Treatment: Treat your cancer cells with the NAMPT inhibitor at various concentrations and for different time points. Include both positive (e.g., a known apoptosis-inducing agent) and negative (vehicle-treated) controls.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive / 7-AAD-negative cells: Early apoptotic cells.
-
Annexin V-positive / 7-AAD-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative / 7-AAD-negative cells: Live cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the NAMPT inhibitor. The specific cell death can be calculated using the formula: % specific cell death = [(% dead cells in treated sample - % dead cells in control) / (100 - % dead cells in control)] x 100.[21]
Visualizations
Caption: NAD+ Biosynthesis Pathways and the Site of NAMPT Inhibition.
Caption: Mechanisms of Acquired Resistance to NAMPT Inhibitors.
Caption: Workflow for Investigating NAMPT Inhibitor Resistance.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 9. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of NAD+ levels [bio-protocol.org]
- 17. Measurement of NAD+ Levels [bio-protocol.org]
- 18. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Validating the Anti-Tumor Efficacy of Teglarinad Chloride in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Teglarinad Chloride (GMX1777), a novel anti-tumor agent, with other promising alternatives for the treatment of solid tumors. The information presented herein is supported by preclinical experimental data to aid in the evaluation of its therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound is a water-soluble prodrug that is rapidly converted in vivo to its active form, GMX1778.[1][2] GMX1778 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][3] Cancer cells exhibit a high metabolic rate and are heavily dependent on NAD+ for energy production and DNA repair processes. By inhibiting NAMPT, GMX1778 depletes intracellular NAD+ levels, leading to catastrophic metabolic stress and ultimately, tumor cell death.[3][4] This mechanism of action suggests a broad therapeutic window for various solid malignancies.
dot
Caption: Mechanism of action of this compound.
Comparative In Vitro Efficacy
The in vitro potency of GMX1778, the active form of this compound, has been evaluated against a panel of solid tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for GMX1778 and compares them with other NAMPT inhibitors, OT-82 and KPT-9274.
| Cell Line | Cancer Type | GMX1778 IC50 (nM) | OT-82 IC50 (nM) | KPT-9274 IC50 (µM) |
| U251 | Glioblastoma | 2.031[1] | - | - |
| T98G | Glioblastoma | 5.750[1] | - | - |
| HCT116 | Colon Carcinoma | 5[5] | - | - |
| MDA-MB-231 BR | Breast Cancer | 15[5] | - | - |
| H1299 | Lung Cancer | 25[5] | - | - |
| Caki-1 | Kidney Cancer | - | - | 0.6[6] |
| 786-O | Kidney Cancer | - | - | 0.57[6] |
| Various | Hematological Malignancies | - | 2.89 (average)[7] | - |
| Various | Non-Hematological Malignancies | - | 13.03 (average)[7] | - |
Note: A direct head-to-head comparison across the same cell line panel is not consistently available in the public literature. The data is compiled from various sources.
Comparative In Vivo Efficacy in Solid Tumor Models
Preclinical studies in xenograft models provide critical insights into the anti-tumor activity of these compounds in a living system. The following table summarizes the in vivo efficacy of this compound, OT-82, and KPT-9274 in various solid tumor models.
| Compound | Tumor Model | Host | Dosing Regimen | Outcome |
| This compound (GMX1777) | IM-9 (Multiple Myeloma), SHP-77 (Small Cell Lung Cancer), HCT-116 (Colon Carcinoma) | Mice | 75 mg/kg, 24h IV infusion | Tumor regression[2] |
| This compound (GMX1777) | Neuroblastoma | SCID Mice | Metronomic administration | Tumor regression and vessel maturation[8] |
| OT-82 | Ewing Sarcoma (TC71, TC32) | Mice | 25 and 50 mg/kg, p.o., 3 days on/4 days off | Significantly reduced tumor volumes[9] |
| KPT-9274 | Renal Cell Carcinoma (786-O) | Nude Mice | 100 and 200 mg/kg, p.o., twice a day | Dose-dependent inhibition of tumor growth[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
dot
Caption: MTT cell viability assay workflow.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Culture cells and treat them with the test compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
dot
Caption: Annexin V apoptosis assay workflow.
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds.
Protocol:
-
Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control according to the specified dosing regimen (e.g., intravenous, oral).
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) or assess for tumor regression.
dot
Caption: In vivo xenograft model workflow.
Conclusion
This compound, through its active metabolite GMX1778, demonstrates potent anti-tumor activity in preclinical models of various solid tumors. Its mechanism of action, targeting the critical NAD+ salvage pathway, provides a strong rationale for its development as a cancer therapeutic. Comparative data with other NAMPT inhibitors, such as OT-82 and KPT-9274, highlight the potential of this class of drugs. Further head-to-head preclinical and clinical studies will be essential to fully elucidate the comparative efficacy and safety profile of this compound and to identify the patient populations most likely to benefit from this therapeutic approach.
References
- 1. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. Metronomic administration of the drug GMX1777, a cellular NAD synthesis inhibitor, results in neuroblastoma regression and vessel maturation without inducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
GMX1777: A Comparative Guide to a Novel NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental outcomes with GMX1777, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), and its alternatives. The information is presented to aid in the evaluation of its potential in preclinical and clinical research.
GMX1777 is a prodrug that is rapidly converted in vivo to its active form, GMX1778 (also known as CHS-828).[1][2] GMX1778 targets NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] As cancer cells have a high rate of NAD+ turnover to support their rapid proliferation and DNA repair mechanisms, they are particularly vulnerable to the depletion of NAD+ induced by NAMPT inhibitors.[1][3] Inhibition of NAMPT by GMX1778 leads to a rapid decline in intracellular NAD+ levels, followed by ATP depletion and ultimately, tumor cell death.[1]
Comparative Performance of NAMPT Inhibitors
The following table summarizes the in vitro cytotoxicity of GMX1778 and other notable NAMPT inhibitors across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| GMX1778 (CHS-828) | Multiple Myeloma Cell Lines (Panel of 10) | Multiple Myeloma | 10 - 300[4] |
| FK866 (APO866) | HepG2 | Liver Carcinoma | ~1[5] |
| A2780 | Ovarian Cancer | 12 to 225-fold lower than a novel inhibitor 'MS0'[3] | |
| 95-D | Metastatic Lung Cancer | " " | |
| A549 | Lung Adenocarcinoma | " " | |
| U2OS | Osteosarcoma | " " | |
| U266 | Multiple Myeloma | " " | |
| SW480 | Colorectal Cancer | 14.3[6] | |
| LoVo | Colorectal Cancer | 32.7[6] | |
| SCLC Cell Lines (Panel) | Small Cell Lung Cancer | 0.38 - 7.2[7] | |
| OT-82 | Hematological Malignancies (Average) | Hematological Cancers | 2.89 ± 0.47[8][9] |
| Non-Hematological Malignancies (Average) | Solid Tumors | 13.03 ± 2.94[8][9] | |
| KPT-9274 | Caki-1 | Kidney Cancer | 600[10] |
| 786-O | Kidney Cancer | 570[9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of GMX1777 and the general approach to its evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Figure 1: GMX1777 mechanism of action targeting the NAD+ salvage pathway.
Figure 2: General workflow for in vitro evaluation of NAMPT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental outcomes. Below are outlines for key assays used to evaluate GMX1777 and other NAMPT inhibitors.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GMX1777 or alternative NAMPT inhibitors for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Measurement of Intracellular NAD+ Levels
This assay quantifies the depletion of NAD+ following treatment with a NAMPT inhibitor.
-
Cell Culture and Treatment: Culture cells and treat with the NAMPT inhibitor at a specific concentration and for various time points.
-
NAD+ Extraction: Lyse the cells and extract NAD+ using an appropriate extraction buffer (e.g., an acidic extraction buffer).
-
Quantification Method:
-
Enzymatic Cycling Assay: This colorimetric or fluorometric assay uses an enzyme cycling reaction to amplify the NAD+ signal. The change in absorbance or fluorescence is proportional to the NAD+ concentration.[5]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for the absolute quantification of NAD+.[11]
-
-
Data Normalization: Normalize the NAD+ levels to the total protein concentration or cell number in each sample.
NAMPT Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of NAMPT.
-
Reaction Setup: In a microplate, combine recombinant human NAMPT enzyme, its substrates (nicotinamide and PRPP), and the test compound (e.g., GMX1778) in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+ in a coupled enzymatic reaction. The resulting NAD+ is quantified, often through a reaction that produces a fluorescent or colorimetric signal.
-
Data Analysis: Determine the percentage of NAMPT inhibition by the test compound compared to a no-inhibitor control and calculate the IC50 value. Commercial kits are available for this assay.[12][13]
Conclusion
GMX1777, through its active form GMX1778, is a potent inhibitor of NAMPT, demonstrating significant cytotoxic effects in a variety of cancer cell lines. Its mechanism of action, centered on the depletion of the essential metabolite NAD+, provides a strong rationale for its investigation as an anticancer agent. The provided comparative data and experimental protocols offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of GMX1777 and other NAMPT inhibitors. As with any therapeutic agent, further in vivo studies and clinical trials are necessary to fully understand its efficacy and safety profile.[2][14][15]
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. epistemonikos.org [epistemonikos.org]
- 8. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 9. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
Teglarinad Chloride versus other NAMPT inhibitors like FK866
A Comparative Guide to NAMPT Inhibitors: Teglarinad Chloride vs. FK866
For researchers and professionals in drug development, understanding the nuances of different therapeutic agents is paramount. This guide provides an objective comparison of two prominent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors: this compound (GMX1777) and FK866.
Introduction to NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in key cellular processes like DNA repair and metabolic pathways.[1][2] Many cancer cells exhibit high NAD+ turnover and are particularly dependent on the NAMPT-mediated salvage pathway for their survival, making NAMPT an attractive target for anticancer therapies.[4][5] By inhibiting NAMPT, these agents deplete intracellular NAD+ levels, leading to an energy crisis and ultimately inducing apoptosis in cancer cells.[6][7][8]
Mechanism of Action
This compound (GMX1777) is a water-soluble prodrug that is rapidly converted in vivo to its active form, GMX1778.[5][9][10][11] GMX1778 is a potent and specific inhibitor of NAMPT.[5][12] Its cytotoxic effects are attributed to this selective inhibition, which leads to NAD+ depletion and subsequent cell death.[5] While initially thought to involve NF-κB inhibition, this is now understood to be a downstream consequence of ATP loss following NAMPT inhibition.[5]
FK866 , also known as daporinad, is one of the archetypal and most well-studied NAMPT inhibitors.[13] It is a highly specific and potent inhibitor that has been shown to induce apoptosis in various tumor models by depleting NAD+ levels.[1][6] While early reports described it as a noncompetitive inhibitor, more recent studies have shown that FK866 acts as a competitive inhibitor with respect to nicotinamide (NAM), binding to the active site of NAMPT.[13] FK866 is highly selective for the NAMPT salvage pathway and does not affect the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA).[13]
Quantitative Performance Data
The following table summarizes key quantitative metrics for the active form of this compound (GMX1778) and FK866.
| Parameter | Teglarinad (GMX1778) | FK866 | Source |
| Enzymatic IC50 | <20 nM | 1.60 ± 0.32 nM | [12][14] |
| Cellular IC50 (HepG2) | Not specified | ~1 nM (2.21 ± 0.21 nM) | [6][8][14] |
| Inhibition Constant (Ki) | Not specified | 0.3 nM | [15] |
| Mechanism | NAMPT Inhibition | Competitive (with NAM), Noncompetitive (overall) | [6][13][15] |
Experimental Protocols
In Vitro NAMPT Inhibition Assay
A common method to determine the enzymatic inhibitory activity (IC50) of compounds like GMX1778 and FK866 involves a recombinant human NAMPT enzyme assay.
Methodology:
-
Enzyme Preparation: Recombinant human NAMPT is purified.
-
Reaction Mixture: The reaction is typically initiated by mixing the enzyme with its substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), in a suitable buffer.
-
Inhibitor Addition: Various concentrations of the test inhibitor (e.g., GMX1778 or FK866) are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Detection: The product of the reaction, nicotinamide mononucleotide (NMN), or the depletion of a substrate is quantified. This can be done using various methods, including HPLC-MS or coupled enzymatic assays that produce a fluorescent or colorimetric signal.
-
Data Analysis: The rate of reaction at each inhibitor concentration is measured and compared to the control (no inhibitor). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular Viability and NAD+ Depletion Assay
To assess the effect of NAMPT inhibitors on cancer cells, cellular viability and intracellular NAD+ levels are measured.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media.[14]
-
Treatment: Cells are treated with a range of concentrations of the NAMPT inhibitor (this compound or FK866) for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: Cell viability is determined using assays such as CCK-8, MTT, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Intracellular NAD+ Measurement:
-
Cells are lysed at specified time points after treatment.
-
Intracellular NAD+ levels are quantified using commercially available NAD/NADH assay kits, which typically involve an enzymatic cycling reaction that generates a colorimetric or fluorescent product.[16]
-
Luminescence-based assays are also common for their high sensitivity.
-
-
Data Analysis: The cellular IC50 is determined from the dose-response curve of cell viability. The change in NAD+ levels over time and with increasing inhibitor concentration is plotted to confirm the on-target effect of the compound.[16]
Visualizing the Molecular Pathway and Experimental Design
Summary and Conclusion
Both this compound and FK866 are potent inhibitors of the NAMPT enzyme, representing a promising strategy for cancer therapy.
-
This compound acts as a prodrug, which can offer advantages in terms of solubility and pharmacokinetics. Its active form, GMX1778, is a highly potent NAMPT inhibitor. It has demonstrated significant antitumor activity in various preclinical models.[9][10]
-
FK866 is a well-characterized and highly potent inhibitor that has been instrumental in validating NAMPT as a therapeutic target.[13] Its high specificity and low nanomolar potency have made it a benchmark compound in the field.[13][15] Clinical trials have been conducted with FK866, providing valuable data on its effects in humans.[1]
The choice between these inhibitors for research or therapeutic development may depend on specific factors such as the cancer type being studied, desired pharmacokinetic properties, and the potential for combination therapies. FK866 offers a wealth of published data and a well-understood mechanism, while this compound represents a clinically evaluated prodrug approach to NAMPT inhibition. Further head-to-head studies are necessary to fully elucidate the comparative therapeutic potential of these two compounds.
References
- 1. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 4. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Effects of the Nampt Inhibitor FK866 on Leukemia Cells [iris.unitn.it]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | NAMPT | TargetMol [targetmol.com]
- 11. Facebook [cancer.gov]
- 12. GMX-1777 chloride |CAS:432037-57-5 Probechem Biochemicals [probechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FK 866 hydrochloride | NAMPT | Tocris Bioscience [tocris.com]
- 16. aacrjournals.org [aacrjournals.org]
Comparative In Vitro Efficacy of GMX1777 and CHS-828: A Detailed Guide
This guide provides a comprehensive comparison of the in vitro efficacy of GMX1777 and CHS-828, two compounds investigated for their anticancer properties. A critical finding from multiple studies is that GMX1777 is a soluble prodrug that is converted into the pharmacologically active compound GMX1778.[1] CHS-828 is another name for this same active compound, GMX1778.[1][2][3] Therefore, this comparison focuses on the mechanism of the active form, CHS-828 (GMX1778), and its relationship to its precursor, GMX1777.
Mechanism of Action: Inhibition of NAMPT
The primary mechanism of action for CHS-828 (GMX1778) is the potent and specific inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular metabolism and DNA repair.[5][6]
By inhibiting NAMPT, CHS-828 depletes intracellular NAD+ levels.[1][5] This rapid decline in NAD+ is followed by a gradual decrease in ATP, ultimately leading to tumor cell death.[1][4] Cancer cells, with their high rate of NAD+ turnover required for processes like DNA repair, are particularly susceptible to NAMPT inhibition.[1] While initially thought to involve NF-κB inhibition, it is now understood that this is a downstream consequence of NAD+ depletion.[1]
The relationship between the prodrug GMX1777 and its active form CHS-828 is illustrated below.
Caption: Logical relationship between GMX1777 and CHS-828.
The signaling pathway affected by CHS-828 is detailed in the following diagram.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Validation of Teglarinad Chloride's Impact on NAD+ Levels: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Teglarinad Chloride's effect on Nicotinamide Adenine Dinucleotide (NAD+) levels with alternative NAD+ modulating agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
This compound, a pro-drug of the potent NAMPT inhibitor GMX1778, is designed to decrease cellular NAD+ levels, a strategy with therapeutic potential in oncology. In contrast, supplements like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) aim to boost NAD+ levels, which is being explored for its potential in age-related conditions. The following tables summarize the quantitative impact of these compounds on NAD+ levels as reported in preclinical and clinical studies.
| Agent | Model System | Dose/Concentration | Time | Change in NAD+ Levels | Source |
| This compound (GMX1777) | In vivo (DMS 273 lung cancer mouse xenograft) | 75 and 150 mg/kg (intravenous) | Not Specified | Significant decrease in tumors | [1] |
| GMX1778 (active form of this compound) | In vitro (GOT1 cells) | 10 nM | 5 hours | Clear reducing effect | [1][2] |
| GMX1778 | In vitro (GOT1 cells) | 10 nM | 14 hours | More pronounced reducing effect | [1][2] |
| GMX1778 | In vitro (U251 cells) | 5 nM | 16 hours | Decrease in steady-state levels | [3] |
| GMX1778 | In vitro (Panc-1 and PaTu8988T pancreatic cancer cells) | 2.5 nM, 5 nM, 10 nM | 24 hours | Dose-dependent decrease | [4] |
| Nicotinamide Riboside (NR) | Human Clinical Trial | 100 mg, 300 mg, 1,000 mg (single oral doses) | Not Specified | Dose-dependent increase in NAD+ metabolism | |
| Nicotinamide Riboside (NR) | Human Clinical Trial | Not Specified | Not Specified | Up to fourfold increase in whole blood NAD+ | |
| Nicotinamide Mononucleotide (NMN) | Human Clinical Trial | 250 mg/day (oral) | 12 weeks | ~75% increase in whole blood NAD+ | [3] |
| Nicotinamide Mononucleotide (NMN) | Human Clinical Trial | 250 mg/day (oral) | Not Specified | Sixfold increase in whole blood NAD+ | [3] |
Experimental Protocols
Accurate quantification of NAD+ levels is critical for evaluating the efficacy of modulating agents. Below are summaries of commonly employed methodologies.
High-Performance Liquid Chromatography (HPLC) for NAD+ Quantification
This method offers high accuracy and reproducibility for measuring NAD+ in both cells and tissues.
-
Sample Preparation:
-
Cells are typically grown in 6-well plates.
-
For tissues, frozen samples are weighed and kept on dry ice to prevent NAD+ degradation.
-
NAD+ is extracted using perchloric acid (HClO4).
-
Protein concentration is measured from parallel wells/samples for normalization.
-
-
HPLC Analysis:
-
A reverse-phase HPLC system is used.
-
A standard curve is generated using known concentrations of NAD+.
-
The mobile phase composition is varied in a gradient to separate NAD+ from other cellular components.
-
NAD+ is detected by its UV absorbance, and the concentration in the sample is calculated based on the standard curve.
-
Enzymatic Cycling Assay for NAD+ Quantification
This method is sensitive and can be adapted for a plate reader format for higher throughput.
-
Principle: The assay relies on a series of enzymatic reactions that "cycle" NAD+, leading to the production of a detectable signal (e.g., colorimetric or fluorescent).
-
Procedure:
-
NAD+ Extraction: Similar to the HPLC method, NAD+ is extracted from cells or tissues. Acidic extraction is used for NAD+ measurement, while alkaline extraction is used for NADH.
-
Cycling Reaction: The extract is added to a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reagent.
-
Signal Detection: The rate of signal generation is proportional to the amount of NAD+ in the sample. The signal is measured over time using a plate reader.
-
Quantification: A standard curve is prepared with known concentrations of NAD+ to quantify the levels in the samples.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a comparative experimental workflow for assessing NAD+ modulators.
Caption: Mechanism of Action of this compound.
Caption: Comparative workflow for NAD+ modulator analysis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Teglarinad Chloride: A Comparative Analysis of its Anti-Proliferative Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Teglarinad Chloride, also known as GMX1777, is a water-soluble prodrug that is rapidly converted in vivo to its active form, GMX1778, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] This inhibition disrupts the cellular NAD+ salvage pathway, leading to a depletion of NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[2] Consequently, this compound exhibits broad anti-tumor activity, making it a compound of significant interest in oncology research.[1][3] This guide provides a comparative overview of its anti-proliferative activity across various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Anti-Proliferative Activity of this compound
The anti-proliferative activity of this compound has been evaluated across a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies considerably among different cancer types, highlighting the importance of understanding the molecular determinants of sensitivity.
The following table summarizes the IC50 values for this compound (also cataloged as drug identifier 150412 in the Genomics of Drug Sensitivity in Cancer database) in a selection of cancer cell lines, providing a snapshot of its differential efficacy.
| Cell Line | Cancer Type | Tissue of Origin | IC50 (µM) |
| TE-6 | Esophageal Squamous Cell Carcinoma | Esophagus | 0.166 |
| DSH1 | Bladder Carcinoma | Bladder | 0.221 |
| RL95-2 | Endometrial Carcinoma | Endometrium | 0.756 |
| CAL-33 | Head and Neck Squamous Cell Carcinoma | Head and Neck | 1.067 |
| Hep3B2-1-7 | Hepatocellular Carcinoma | Liver | 1.117 |
| WSU-NHL | Non-Hodgkin's Lymphoma | Blood | 1.282 |
| NCI-H1781 | Lung Adenocarcinoma | Lung | 1.367 |
| MOLM-13 | Acute Myeloid Leukemia | Blood | 1.441 |
| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | Blood | 1.497 |
| GP5d | Colorectal Adenocarcinoma | Large Intestine | 1.530 |
| LAMA-84 | Chronic Myeloid Leukemia | Blood | 2.014 |
| JHH-7 | Hepatocellular Carcinoma | Liver | 2.219 |
| MDA-MB-415 | Breast Carcinoma | Breast | 2.322 |
| AGS | Gastric Adenocarcinoma | Stomach | 2.370 |
| NCI-H2122 | Lung Adenocarcinoma | Lung | 2.668 |
| BC-1 | B-cell Lymphoma | Blood | 2.752 |
| T47D | Breast Carcinoma | Breast | 3.026 |
| KYSE-180 | Esophageal Squamous Cell Carcinoma | Esophagus | 3.048 |
| HCC1187 | Breast Carcinoma | Breast | 3.250 |
| L-1236 | Hodgkin's Lymphoma | Blood | 3.329 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
Experimental Protocols
The determination of the anti-proliferative activity of this compound is typically performed using cell viability assays. The following is a representative protocol based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Anti-Proliferative Activity
1. Cell Seeding:
- Cancer cell lines are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested during their exponential growth phase.
- A cell suspension is prepared, and cell density is determined using a hemocytometer or an automated cell counter.
- Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium and incubated overnight to allow for cell attachment.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent, such as DMSO.
- Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations.
- The culture medium from the 96-well plates is carefully removed, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treatment wells.
- The plates are incubated for a specified period, typically 72 hours, at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- Following the incubation period, 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization of Formazan:
- After the incubation with MTT, the medium is carefully aspirated, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.
- The plates are gently agitated on an orbital shaker for 15-20 minutes to ensure complete solubilization.
5. Data Acquisition and Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the anti-proliferative activity.
Caption: Signaling pathway of this compound.
References
In Vivo Comparative Analysis of Teglarinad Chloride and Other NAMPT Inhibitors
This guide provides a detailed in vivo comparison of Teglarinad Chloride (GMX1777), a prodrug of the potent NAMPT inhibitor GMX1778, with other notable NAMPT inhibitors such as KPT-9274, FK866, and OT-82. The focus is on their anti-tumor efficacy, toxicity profiles, and the experimental methodologies used in their preclinical evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular metabolism and energy production.[1][2][3] Cancer cells exhibit a high rate of NAD+ turnover, making them particularly vulnerable to the depletion of NAD+ pools.[1][4] This has established NAMPT as a promising therapeutic target in oncology.[1][5] Several small molecule inhibitors targeting NAMPT have been developed, with some advancing to clinical trials.[1][6][7]
The NAMPT-NAD+ Salvage Pathway and Inhibition
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of action for NAMPT inhibitors. These inhibitors block the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), leading to NAD+ depletion.[2][8] The subsequent energy crisis and disruption of NAD+-dependent signaling pathways, involving enzymes like PARPs and Sirtuins, ultimately trigger cancer cell death.[9]
In Vivo Performance Comparison
The following tables summarize the in vivo efficacy and toxicity data for this compound and other selected NAMPT inhibitors from various preclinical studies.
Table 1: In Vivo Efficacy of this compound and other NAMPT Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Results |
| This compound (GMX1777) | Human multiple myeloma (IM-9), small-cell lung cancer (SHP-77), colon carcinoma (HCT-116) xenografts in mice | 75 mg/kg; 24h intravenous infusion | Caused tumor regression and significant tumor growth delay.[10] |
| GMX1778 (active form of Teglarinad) | Human neuroendocrine tumor (GOT1) xenografts in nude mice | 250 mg/kg/week, p.o. | Complete tumor eradication within 3 weeks.[8][11] |
| Human neuroendocrine tumor (GOT1) xenografts in nude mice | 100 mg/kg/week, p.o. | Halted tumor growth.[8][11] | |
| KPT-9274 | Human renal cell carcinoma (786-O) xenografts in nude mice | 100 or 200 mg/kg, twice a day, p.o. | Dose-dependent inhibition of tumor growth.[12] |
| Acute Myeloid Leukemia (MV4-11) xenografts in mice | 150 mg/kg, once daily, p.o. | Dramatically inhibited tumor growth and improved overall survival (median survival >49 days vs. 36 days for vehicle).[13][14] | |
| Patient-derived xenograft model of AML | Not specified | Reduced tumor development and improved overall survival.[15] | |
| FK866 | Pancreatic cancer (KP4) xenografts in mice (in combination with metformin) | Not specified | Combination treatment resulted in ~75% smaller tumors than vehicle and significantly improved survival.[16] |
| Anaplastic meningioma xenograft model | Not specified | Suppressed tumor growth.[17] | |
| OT-82 | Hematopoietic malignancies (in vitro) | N/A | Demonstrates higher potency against hematopoietic malignancies (IC50 = 2.89 nM) compared to non-hematopoietic tumors (IC50 = 13.03 nM).[1] |
Table 2: In Vivo Toxicity and Safety Profile of NAMPT Inhibitors
| Inhibitor | Dose-Limiting Toxicities | Other Observed Toxicities | Mitigation Strategies |
| This compound (GMX1777/GMX1778) | Phase I/II studies on solid tumors showed a lack of significant anti-tumor benefits and side effects.[7] | Hematotoxicity and nephrotoxicity have been noted as dose-limiting in related therapies.[8] | Co-administration with nicotinic acid (NA) can rescue cells with functional NAPRT1, potentially widening the therapeutic index.[4] |
| KPT-9274 | Minimal cytotoxicity to normal primary kidney cells.[1] | No significant weight loss or apparent toxicity observed in mice.[1][12] | The dual inhibition of PAK4 and NAMPT is a unique feature.[1][6] |
| FK866 | Thrombocytopenia.[6][7] | Gastrointestinal disturbances, anemia, and neutropenia at high doses. Preclinical studies suggested potential for retinal and cardiac toxicity, though not reported in clinical trials.[6][7] | N/A |
| OT-82 | In preclinical studies, showed no cardiac, neurological, or retinal toxicities observed with other NAMPT inhibitors.[7] | Currently in Phase I clinical trials for relapsed/refractory lymphoma.[6] | N/A |
Experimental Protocols
The methodologies for in vivo studies of NAMPT inhibitors share common elements, particularly for xenograft models. Below is a representative protocol synthesized from studies on KPT-9274 and GMX1778.
Representative In Vivo Xenograft Study Protocol
-
Cell Lines and Culture:
-
Animal Models:
-
Tumor Implantation:
-
A specific number of cancer cells (e.g., 500,000 cells for 786-O) are resuspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[12]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.[12]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.
-
-
Drug Administration:
-
Vehicle: The control group receives a vehicle solution, which is the same formulation used to dissolve the drug but without the active compound.
-
This compound (or GMX1778): Administered via intravenous infusion or oral gavage (p.o.) at specified doses and schedules (e.g., 100 mg/kg/week, p.o.).[8][10]
-
KPT-9274: Typically administered by oral gavage at doses ranging from 100-200 mg/kg, once or twice daily.[12]
-
-
Efficacy and Toxicity Assessment:
-
Efficacy: Tumor volumes and animal survival are the primary endpoints. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[12][13]
-
Toxicity: Animal body weight is monitored throughout the study as a general indicator of health.[12] At the end of the study, tissues may be collected for histological analysis to assess for any drug-related toxicities.
-
-
Pharmacodynamic Analysis:
The following diagram outlines the typical workflow for such an in vivo experiment.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Radiosensitizing Effects of GMX1777: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radiosensitizing agent GMX1777 with other alternatives, supported by experimental data. GMX1777, a prodrug of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor GMX1778, has demonstrated significant potential in enhancing the efficacy of radiotherapy in preclinical cancer models.
This guide summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the underlying molecular pathways and experimental workflows.
GMX1777: Performance as a Radiosensitizer
GMX1777 enhances the tumor-killing effects of radiation by inhibiting NAMPT, a key enzyme in the NAD+ salvage pathway. This leads to depletion of the cellular NAD+ pool, a critical cofactor for DNA repair enzymes, most notably poly (ADP-ribose) polymerase (PARP). Radiation-induced DNA damage activates PARP, which consumes large amounts of NAD+. By preventing NAD+ regeneration, GMX1777 creates a state of "synthetic lethality" where cancer cells are unable to repair DNA damage, leading to enhanced cell death.
In Vitro Efficacy
Preclinical studies in head and neck cancer cell lines have demonstrated the potent cytotoxic and radiosensitizing effects of GMX1777.
| Cell Line | Cancer Type | GMX1777 IC50 (nmol/L) | Key Findings with Radiotherapy |
| FaDu | Hypopharyngeal Squamous Cell Carcinoma | 10 | Synergistic cytotoxicity, reduced PARP activity, increased DNA damage (γ-H2AX foci).[1] |
| C666-1 | Nasopharyngeal Carcinoma | 5 | Synergistic cytotoxicity, reduced PARP activity.[1] |
In Vivo Efficacy
In animal models, systemic administration of GMX1777 in combination with localized radiotherapy has shown significant anti-tumor activity.
Head and Neck Cancer Xenograft Models [1]
| Xenograft Model | Treatment | Outcome |
| FaDu | GMX1777 (50 mg/kg/d, i.m., days 1-5) + Radiotherapy (4 Gy, days 2 & 5) | Complete tumor regression for 70 days. |
| C666-1 | GMX1777 (50 mg/kg/d, i.m., days 1-5) + Radiotherapy (4 Gy, days 2 & 5) | Complete tumor regression for 50 days. |
Neuroendocrine Tumor (NET) Xenograft Model
In a human NET xenograft model (GOT1), the active form of GMX1777, GMX1778, demonstrated a significant delay in tumor progression when combined with 177Lu-DOTATATE, a form of targeted radionuclide therapy.[2][3][4]
| Treatment Group | Median Time to Tumor Progression (Days) |
| Control | 3 |
| GMX1778 (100 mg/kg/wk, p.o., single dose) | 7 |
| 177Lu-DOTATATE (7.5 MBq, i.v., single dose) | 28 |
| GMX1778 (100 mg/kg/wk, p.o., 3 weekly doses) | 35 |
| 177Lu-DOTATATE + GMX1778 (single dose) | 98 |
| 177Lu-DOTATATE + GMX1778 (3 weekly doses) | No progression within 120 days |
Alternative Radiosensitizing Agents
While direct comparative studies are limited, other agents that target similar pathways are under investigation as radiosensitizers.
-
Other NAMPT Inhibitors: FK866 is another well-characterized NAMPT inhibitor that has shown radiosensitizing effects in preclinical models of breast cancer.[3]
-
PARP Inhibitors: Given that GMX1777's mechanism involves impairing PARP-dependent DNA repair, PARP inhibitors themselves are potent radiosensitizers. They have shown efficacy in combination with radiotherapy in various cancer types. The synergistic effect of combining PARP inhibitors with NAMPT inhibitors is also being explored, as this dual approach can more effectively deplete NAD+ and inhibit DNA repair.[5][6]
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
Protocol used in Head and Neck Cancer Study[1]
-
Cell Plating: FaDu cells were plated in 60-mm dishes at a density of 200 to 8,000 cells per dish.
-
Treatment: Cells were treated with GMX1778 (the active form of GMX1777) at various concentrations.
-
Irradiation: Plates were irradiated with a single dose of 4 Gy using an X-ray irradiator.
-
Incubation: Cells were incubated for 10 to 14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells were counted.
In Vivo Tumor Growth Delay Assay
This assay evaluates the effect of treatment on the growth of tumors in animal models.
Protocol used in Head and Neck Cancer Study[1]
-
Tumor Implantation: FaDu or C666-1 cells were injected subcutaneously into the hind limb of immunodeficient mice.
-
Treatment Initiation: When tumors reached a volume of approximately 150 mm3, treatment was initiated.
-
Drug Administration: GMX1777 was administered intramuscularly at a dose of 50 mg/kg/day for 5 consecutive days.
-
Radiotherapy: Tumors were locally irradiated with 4 Gy on days 2 and 5 of GMX1777 treatment.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
Protocol used in Neuroendocrine Tumor Study[2][3][4]
-
Tumor Implantation: Human NET cells (GOT1) were xenografted into nude mice.
-
Treatment: Mice were treated with 177Lu-DOTATATE (7.5 MBq, i.v.) and/or GMX1778 (100 mg/kg/week, p.o.).
-
Tumor Monitoring: Tumor volume was monitored over time to determine the time to progression (tumor volume larger than at day 0).
NAD+ Depletion Assay
This assay measures the intracellular concentration of NAD+.
Protocol used in Neuroendocrine Tumor Study [3][7]
-
Cell Culture and Treatment: GOT1 cells were cultured and treated with GMX1778 (10 nM) and/or external radiation (1 Gy).
-
Cell Harvesting: Cells were harvested at 1, 5, and 14 hours post-treatment.
-
Metabolite Extraction and Analysis: NAD+ levels were quantified using mass spectrometry.
Visualizing the Mechanism and Workflow
Signaling Pathway of GMX1777-mediated Radiosensitization```dot
Caption: In vivo tumor growth delay experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Teglarinad Chloride
Disclaimer: A specific Safety Data Sheet (SDS) for Teglarinad Chloride (also known as GMX1777 or EB-1627) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, water-soluble, research-grade chemical compounds. Researchers, scientists, and drug development professionals must obtain and review the official SDS from their supplier before any handling, storage, or disposal of this substance. All procedures should be conducted in accordance with institutional and local regulations.
Immediate Safety and Handling Protocol
This compound is a water-soluble prodrug of GMX1778, a potent inhibitor of the NAD+ biosynthesis enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] Due to its potent biological activity, it should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE):
When handling this compound, especially in its solid form, the following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood, a respirator with an appropriate particulate filter is recommended to avoid inhalation of dust. |
Engineering Controls:
-
Ventilation: All work with solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the work area.
Operational Plan: From Receipt to Experiment
A systematic approach is crucial when working with potent compounds like this compound. The following workflow outlines the key steps from receiving the compound to its experimental use.
Mechanism of Action: NAMPT Inhibition
This compound is a prodrug that is converted in vivo to the active compound GMX1778. GMX1778 is a potent inhibitor of NAMPT, a key enzyme in the salvage pathway of NAD+ biosynthesis. By inhibiting NAMPT, GMX1778 depletes the cellular pool of NAD+, which is critical for various cellular processes, including DNA repair and energy metabolism. This depletion preferentially affects cancer cells, which often have a higher demand for NAD+, leading to an anti-tumor effect.[3][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Decontamination: Work surfaces should be thoroughly cleaned after handling the compound.
Spill Response:
In the event of a spill, the following immediate actions should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Contain: If it is safe to do so and you are trained, contain the spill using appropriate absorbent materials.
-
Clean: Follow the specific cleanup procedures provided by your EHS office. Do not attempt to clean up a large spill without proper training and PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
